Prednisolone pivalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOVVDXTQVHAZ-XDANTLIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149363 | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-99-9 | |
| Record name | Prednisolone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone 21-trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisolone 21-pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24W6S37NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Cellular Mechanisms
Glucocorticoid Receptor Interactions
The pharmacological activity of prednisolone (B192156) is mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. wikipedia.orgplos.org
In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90). researchgate.netfrontiersin.org Due to its lipophilic nature, prednisolone, derived from the hydrolysis of the prednisolone pivalate (B1233124) ester, can diffuse across the cell membrane. frontiersin.org The pivalate ester itself influences the lipophilicity of the compound, which can affect its absorption and subsequent availability for receptor binding.
Upon entering the cell, prednisolone binds to the ligand-binding domain of the GR. This binding event induces a conformational change in the receptor, causing the release of the associated chaperone proteins. google.com The now-activated ligand-receptor complex translocates into the nucleus. plos.orgfrontiersin.org Inside the nucleus, the activated GR complex is capable of dimerizing, forming a GR homodimer, which is a crucial step for many of its genomic actions. plos.orgnih.gov
The primary mechanism through which prednisolone exerts its effects is by modulating the transcription of target genes. mpa.se This is achieved through two main pathways: transactivation and transrepression. plos.orgfrontiersin.org
Transactivation: The activated GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. plos.orgfrontiersin.org This binding typically leads to an increase in the transcription of these genes.
Transrepression: The GR monomer can interfere with other transcription factors, preventing them from activating pro-inflammatory genes. This protein-protein interaction, or "tethering," does not require direct binding of the GR to DNA. frontiersin.orgnih.gov
These genomic mechanisms are responsible for the broad anti-inflammatory and immunosuppressive effects of corticosteroids. wikipedia.orgnih.gov
A critical anti-inflammatory action of prednisolone is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. mpa.se NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov
The activated glucocorticoid receptor can repress NF-κB activity through several mechanisms:
Direct Tethering: The GR can directly bind to the p65 subunit of the NF-κB heterodimer, preventing it from binding to its target DNA sequences and initiating transcription. researchgate.netfrontiersin.org
Induction of IκBα: The GR can transactivate the gene for the inhibitor of NF-κB, IκBα. mpa.sefrontiersin.org IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation into the nucleus. Studies have shown that glucocorticoids can increase both the mRNA and protein levels of IκBα. nih.gov
Inhibition of Nuclear Translocation: Research on human pulmonary artery smooth muscle cells has demonstrated that prednisolone markedly inhibits the PDGF-induced nuclear translocation of the p50 and p65 subunits of NF-κB. nih.gov
Similar to NF-κB, Activator Protein 1 (AP-1) is a transcription factor that regulates genes involved in inflammation, proliferation, and cellular differentiation. nih.govnih.gov The immunosuppressive and anti-inflammatory effects of glucocorticoids are significantly mediated by the transrepression of AP-1. mpa.senih.gov AP-1 is typically a dimer composed of proteins from the Jun and Fos families. nih.gov Prednisolone treatment has been shown to affect the regulation of these subunits. nih.gov The activated GR can physically interact with c-Jun or c-Fos, preventing the AP-1 complex from binding to its DNA response elements and thereby inhibiting the transcription of AP-1-dependent genes. frontiersin.org This repression of AP-1 activity is considered a key feature of glucocorticoid action in treating inflammatory disorders. nih.gov
In addition to repressing pro-inflammatory pathways, prednisolone actively promotes an anti-inflammatory environment by inducing the expression of anti-inflammatory genes. mpa.sekegg.jp A prime example is the transactivation of the gene encoding Interleukin-10 (IL-10). researchgate.net IL-10 is a pleiotropic cytokine with potent anti-inflammatory properties; it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and suppress the activity of various immune cells. ru.nlfrontiersin.org The promoter region of the IL-10 gene contains GREs, allowing the activated GR to directly bind and enhance its transcription. researchgate.net
However, the in vivo effects can be complex and context-dependent. For instance, a study on leprosy patients showed that while prednisolone treatment reduced the number of TNF-α positive cells in skin lesions, it also reduced IL-10 positive cells, suggesting a compartmentalized response rather than a simple systemic upregulation. nih.gov
| Signaling Pathway | Effect of Prednisolone Activation | Key Molecular Interaction | Reference |
|---|---|---|---|
| Nuclear Factor-κB (NF-κB) | Inhibition/Repression | GR "tethers" to NF-κB subunits (e.g., p65); GR induces expression of inhibitor IκBα. | mpa.sefrontiersin.orgnih.gov |
| Activator Protein 1 (AP-1) | Inhibition/Repression | GR "tethers" to AP-1 components (e.g., c-Jun/c-Fos). | mpa.sefrontiersin.orgnih.gov |
| Interleukin-10 (IL-10) Gene | Promotion/Transactivation | Activated GR dimer binds to Glucocorticoid Response Elements (GREs) on the IL-10 promoter. | kegg.jpresearchgate.net |
Transcriptional Modulation of Gene Expression
Mineralocorticoid Receptor Interactions and Related Pathways
While prednisolone's primary target is the glucocorticoid receptor, it can also interact with the mineralocorticoid receptor (MR), particularly at high doses over extended periods. drugbank.compharmacompass.com Both GR and MR are part of the same nuclear receptor family and can have overlapping specificities. wikipedia.org Endogenous glucocorticoids like cortisol can also bind to the MR with high affinity. nih.gov
Immunosuppressive Mechanisms
The immunosuppressive effects of prednisolone are a cornerstone of its therapeutic action, particularly in autoimmune diseases and organ transplantation. patsnap.comdrugbank.com Higher doses of corticosteroids are generally required for immunosuppression compared to their anti-inflammatory effects. drugbank.compharmacompass.com
Suppression of Delayed Hypersensitivity Reactions
Prednisolone is effective in suppressing delayed hypersensitivity reactions, which are T-cell-mediated immune responses. mpa.sewikipedia.org This type of reaction is characteristic of conditions like allergic contact dermatitis. eurannallergyimm.comkarger.com Cases of delayed-type hypersensitivity to corticosteroids themselves have been reported, where individuals develop reactions hours or days after exposure. karger.comactasdermo.orgactasdermo.orgnih.gov Tixocortol pivalate, a related corticosteroid, is often used as a marker in patch testing to diagnose such allergies. actasdermo.orgnih.gov
Suppression of Immediate Hypersensitivity Reactions
Prednisolone also plays a role in mitigating immediate hypersensitivity reactions, which are typically mediated by IgE antibodies and occur within minutes of allergen exposure. mpa.seeurannallergyimm.comactasdermo.org These reactions can manifest as urticaria, angioedema, and even anaphylaxis. actasdermo.orgactasdermo.org While corticosteroids are used to treat allergic reactions, they can, paradoxically, also be the cause of immediate hypersensitivity in some individuals. eurannallergyimm.comresearchgate.netnih.gov Studies have identified prednisolone as one of the corticosteroids implicated in such reactions. researchgate.netnih.gov
Anti-neoplastic and Other Proposed Cellular Mechanisms
In addition to its anti-inflammatory and immunosuppressive roles, prednisolone exhibits anti-neoplastic properties, particularly in lymphoid neoplasms. nih.gov The proposed mechanisms for its anti-cancer effects include:
Induction of Apoptosis: Glucocorticoids can induce programmed cell death in certain lymphoid cell populations, including immature lymphocytes. nih.govnih.gov
Inhibition of Glucose Metabolism: It has been suggested that corticosteroids may inhibit glucose transport or phosphorylation in neoplastic cells. nih.govnih.gov
Furthermore, prednisolone has other cellular effects, such as decreasing the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com It also enhances the synthesis of anti-inflammatory proteins like lipocortin-1 (annexin-1), which inhibits phospholipase A2 and the subsequent production of prostaglandins (B1171923) and leukotrienes. patsnap.com
Inhibition of Glucose Transport and Phosphorylation in Immature Lymphocytes
While specific studies on prednisolone pivalate's effects on glucose metabolism in immature lymphocytes are limited, the actions of its parent compound, prednisolone, provide significant insight. Glucocorticoids are known to interfere with glucose utilization in lymphoid cells, a mechanism that contributes to their lympholytic effects. This interference occurs at key points in glucose metabolism, including transport and subsequent phosphorylation.
Leukemic cells, including immature lymphocytes, often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. who.int This metabolic phenotype makes them particularly vulnerable to disruptions in glucose supply and metabolism. Prednisolone has been shown to inhibit glucose uptake in lymphocytes. nih.govresearchgate.net This is achieved, in part, by modulating the expression and function of glucose transporters (GLUTs) on the cell surface. nih.govsav.sk Specifically, certain steroids have been found to competitively inhibit glucose transport. nih.gov
Following transport into the cell, glucose is phosphorylated by hexokinase to glucose-6-phosphate, the first committed step of glycolysis. By inhibiting the initial uptake of glucose, prednisolone effectively reduces the substrate available for phosphorylation, thereby impeding the entire glycolytic pathway. who.int This disruption of glucose metabolism is a critical component of the cytotoxic effects of glucocorticoids on lymphoid malignancies.
Induction of Cell Death in Immature Lymphocytes
A hallmark of the pharmacological action of this compound is its ability to induce apoptosis, or programmed cell death, in sensitive lymphocyte populations, particularly immature lymphocytes. This lympholytic property is fundamental to its use in the treatment of certain hematological malignancies. pharmacompass.com The process is multifaceted and involves the glucocorticoid receptor-mediated regulation of genes that control cell survival and death.
Upon binding to the glucocorticoid receptor, prednisolone modulates the expression of key apoptotic regulatory proteins. A critical aspect of this regulation is the alteration of the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family of proteins. Studies on prednisolone have demonstrated its ability to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL2. waocp.orgnih.gov This shift in the BAX/BCL2 ratio is a pivotal event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade.
The induction of apoptosis by prednisolone is a dose- and time-dependent process. nih.gov Furthermore, it has been observed that prednisolone can inhibit the progression of activated lymphocytes from the G1 to the S phase of the cell cycle, which promotes the apoptotic process. who.int This cell cycle arrest, coupled with the direct modulation of apoptotic gene expression, culminates in the efficient elimination of targeted lymphocytes.
| Cell Line | Treatment | Effect on Apoptotic Gene Expression | Outcome |
| CCRF-CEM (Human T-ALL) | Prednisolone | Increased BAX expression, Decreased BCL2 expression | Induction of apoptosis waocp.orgnih.gov |
| PHA-activated PBL | Prednisone (B1679067) | - | Increased apoptosis, stronger effect on CD8+ than CD4+ T cells nih.gov |
Modulation of Emesis Pathways via Prostaglandin (B15479496) Inhibition
This compound's anti-inflammatory properties extend to the inhibition of prostaglandin synthesis, a mechanism that also contributes to its anti-emetic effects. mpa.se Prostaglandins are lipid compounds that play a significant role in mediating inflammation and are also implicated in the pathways that trigger nausea and vomiting (emesis). nih.gov
The synthesis of prostaglandins is initiated by the enzyme phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid is then converted into prostaglandins by cyclooxygenase (COX) enzymes. wikipedia.org Corticosteroids, including prednisolone, exert their inhibitory effect on this pathway primarily by inducing the synthesis of a protein called lipocortin (also known as annexin (B1180172) A1). msdvetmanual.com Lipocortin, in turn, inhibits the activity of phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins. wikipedia.orgmsdvetmanual.com
By reducing the levels of prostaglandins, this compound can attenuate the stimulation of emetic pathways. mpa.se This is particularly relevant in the context of chemotherapy-induced nausea and vomiting, where inflammatory mediators contribute to the side effects. Studies have shown that prednisolone can significantly reduce the synthesis of prostaglandin E2 (PGE2), a key pro-inflammatory and emetogenic prostaglandin. waocp.orgnih.govpharmgkb.org
| Compound | Mechanism of Action | Effect on Prostaglandin Synthesis |
| This compound | Induces lipocortin, which inhibits phospholipase A2 | Decreased formation of prostaglandins mpa.semsdvetmanual.com |
| Prednisolone | Reduced synthesis of PGE2 | Inhibition of prostaglandin synthesis waocp.orgnih.govpharmgkb.org |
Pharmacokinetic and Metabolic Research
Absorption Dynamics and Systemic Bioavailability
The route of administration significantly influences the absorption and subsequent bioavailability of prednisolone (B192156). Research has explored its absorption characteristics following oral, ocular, and percutaneous application.
Following oral administration, prednisolone is absorbed rapidly and effectively from the gastrointestinal tract. droracle.ai The systemic availability is nearly complete, with studies reporting a range from 75% to 98%. fip.org Peak serum concentrations are typically reached within one to two hours after a single dose. fip.orgnih.govsnu.ac.kr
| Parameter | Value | Source(s) |
| Systemic Bioavailability | 75% - 98% | fip.org |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | fip.orgnih.govsnu.ac.kr |
| Effect of Food | Prolongs Tmax, no effect on extent of absorption | fip.org |
| Plasma Protein Binding | 70% - 90% | droracle.ainih.gov |
| Elimination Half-life | 2 - 4 hours | droracle.ainih.gov |
This table summarizes the key pharmacokinetic parameters of orally administered prednisolone.
For ophthalmic applications, the formulation of prednisolone pivalate (B1233124) plays a critical role in its permeation across the ocular surface. The goal is to enhance drug solubility and increase the contact time on the cornea to improve therapeutic efficiency. nih.gov
The vehicle used in the ophthalmic preparation significantly affects bioavailability. An in vivo study comparing a 0.5% prednisolone gel formulation to a suspension found that the gel resulted in a higher area under the curve (AUC) in corneal washings, indicating a prolonged retention time on the ocular surface. mpa.se A pharmacokinetic model for topically applied prednisolone identifies several key steps: the rate of drug dissolution, the rate of penetration into the cornea, the rate of transport into the aqueous humor, and the elimination rate from the precorneal area and anterior chamber. nih.gov
Research has also focused on innovative formulations to improve ocular delivery. The use of cyclodextrins to form inclusion complexes can enhance the water solubility of prednisolone. nih.govresearchgate.net Furthermore, incorporating mucoadhesive biopolymers, such as zinc-hyaluronate, has been shown to improve the mucoadhesion of the ophthalmic product, potentially leading to increased bioavailability. nih.govresearchgate.net
The absorption of prednisolone through the skin (percutaneous absorption) is a complex process influenced by multiple factors. nih.govmdedge.com The extent of absorption is determined by the characteristics of the steroid, the vehicle it is formulated in, the integrity of the epidermal barrier, and the use of occlusive dressings. nih.gov
Topical corticosteroids can be absorbed through normal, intact skin, but this absorption is increased when the skin is inflamed or affected by other disease processes. nih.gov The use of occlusive dressings, which cover the treated area, can substantially increase percutaneous absorption and may be used therapeutically for resistant skin conditions. nih.gov
The formulation's vehicle has a significant impact on drug penetration. amazonaws.com Ointment bases, for example, are occlusive and can enhance penetration by increasing the hydration of the stratum corneum. The addition of solvents like propylene (B89431) glycol can increase the solubility of the corticosteroid within the vehicle, further improving its availability and potency on the skin. amazonaws.com The lipophilicity of the steroid is also a key factor, as the stratum corneum can act as a reservoir for more lipophilic substances. researchgate.net
Distribution Profile
Once absorbed into the systemic circulation, prednisolone is distributed throughout the body. Its ability to cross biological barriers like the placenta and enter breast milk has been a subject of specific investigation.
Upon entering the bloodstream, corticosteroids like prednisolone are widely distributed into all body tissues, including the brain. mpa.se In plasma, prednisolone is partially and reversibly bound to proteins, primarily corticosteroid-binding globulin (transcortin) and albumin. nih.govmpa.se Transcortin has a high affinity but low capacity for binding prednisolone, becoming saturated at therapeutic concentrations. nih.gov
Following topical ocular administration, prednisolone is absorbed into various eye structures, including the aqueous humor, cornea, iris, choroid, ciliary body, and retina. mpa.se A study in rabbits using subconjunctival injection of a prednisolone prodrug found that prednisolone concentrated in the corneal epithelium, reaching a peak within 5 minutes, while the peak level in the stroma-endothelium was achieved after 1 hour. nih.gov The same study predicted that while a small percentage of the dose penetrates directly into ocular tissues, the vast majority (around 98%) is absorbed into the systemic circulation. nih.gov
| Ocular Tissue | Peak Concentration Time (after subconjunctival injection) | Source(s) |
| Corneal Epithelium | ~ 5 minutes | nih.gov |
| Stroma-Endothelium | ~ 1 hour | nih.gov |
| Aqueous Humor | Not specified, but absorption occurs | mpa.senih.gov |
| Vitreous Humor | Not specified, but absorption occurs | nih.gov |
This table shows the differential distribution and timing of prednisolone concentration peaks in various ocular compartments following subconjunctival injection in a rabbit model.
Prednisolone is capable of crossing the placenta. mpa.seresearchgate.net However, the fetus is partially protected from high maternal levels of the drug. This protection is mediated by the placental enzyme 11-beta-hydroxysteroid dehydrogenase 2 (11β-HSD2), which actively converts prednisolone into its less active form, prednisone (B1679067). researchgate.net This enzymatic barrier limits fetal exposure, resulting in fetal prednisolone concentrations that are significantly lower than those in the mother. researchgate.net It has been suggested that the activity of this enzyme may be reduced in pregnancies complicated by conditions such as preeclampsia. researchgate.net
Prednisolone is also distributed into breast milk, although in small quantities. mpa.sebreastfeedingnetwork.org.uknih.gov Studies have shown that maternal doses of up to 40 mg per day result in low levels in breast milk, which are considered unlikely to cause systemic effects in a breastfed infant. breastfeedingnetwork.org.uk One study calculated that an average of only 0.025% of the maternal prednisolone dose was recovered in breast milk. researchgate.net The concentration of prednisolone in milk tends to decline more rapidly than in the mother's serum, and the levels are similar to the unbound (free) prednisolone concentrations in the serum. researchgate.net The relative infant dose (RID), a measure of infant exposure, is estimated to be very low, typically less than 1%. researchgate.net
Plasma Protein Binding Characteristics
Prednisolone, the active form of prednisolone pivalate, demonstrates significant and complex binding to plasma proteins. Research indicates that it binds extensively to two primary proteins: albumin and transcortin (corticosteroid-binding globulin). researchgate.netnih.gov The nature of this binding is nonlinear, changing with the concentration of prednisolone in the plasma. researchgate.netpharmacompass.com At lower concentrations, prednisolone shows a high affinity for transcortin. As the concentration of prednisolone increases and saturates the binding sites on transcortin, the binding to albumin, which has a lower affinity but higher capacity, becomes more prominent. researchgate.net
In vitro studies using equilibrium dialysis have been employed to characterize these binding interactions. researchgate.netnih.gov These studies have shown that while prednisone and prednisolone bind similarly and weakly to human albumin, transcortin's affinity for prednisolone is approximately ten times greater than its affinity for prednisone. nih.gov This differential binding influences the pharmacokinetic profile, as only the unbound or "free" fraction of the drug is pharmacologically active and available for distribution and metabolism. researchgate.net Hypoalbuminemia, a condition of low albumin levels, can lead to an increase in the free fraction of prednisolone, which may explain a higher incidence of side effects in such patients. researchgate.net
While some studies have noted statistically significant differences in the percentage of bound prednisolone when other corticosteroids like prednisone and hydrocortisone (B1673445) are present, these differences are generally considered clinically insignificant. researchgate.net The extensive protein binding is a critical factor in the disposition of the drug, affecting its distribution volume and clearance rate. nih.govpharmacompass.com
Table 1: Plasma Protein Binding Characteristics of Prednisolone
| Binding Protein | Affinity | Binding Nature | Clinical Relevance |
| Transcortin (CBG) | High | Nonlinear, saturable | Primary binding protein at low prednisolone concentrations. researchgate.net |
| Albumin | Low | Linear, high-capacity | Becomes the primary binding protein as transcortin becomes saturated. researchgate.net Hypoalbuminemia can increase free drug concentration. researchgate.net |
Metabolic Pathways
The biotransformation of this compound involves its initial hydrolysis to the active moiety, prednisolone. Subsequently, prednisolone undergoes extensive metabolism primarily in the liver, but also in other tissues, into various forms before excretion. pharmacompass.commpa.sefip.org
Hepatic and Extrahepatic Biotransformation
The liver is the principal site for the metabolism of prednisolone. pharmacompass.commpa.se However, extrahepatic tissues such as the kidneys, lungs, and skin also play a role in its biotransformation. mpa.sefip.org This widespread metabolic capability is a characteristic of many corticosteroids. skintherapyletter.com The metabolic processes in these tissues convert prednisolone into various metabolites, which are then prepared for excretion. mpa.se The addition of the pivalate ester group in this compound enhances its lipophilicity, which can influence its absorption and distribution to these metabolic sites. cymitquimica.com
Role of the 11-beta Hydroxysteroid Dehydrogenase System
A crucial aspect of prednisolone metabolism is the reversible interconversion between active prednisolone and its inactive 11-keto metabolite, prednisone. pharmgkb.orgnih.gov This reaction is catalyzed by the 11-beta hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which has two main isoforms. nih.gov
11β-HSD1: This isoform is found predominantly in metabolic tissues like the liver, adipose tissue, and skeletal muscle. nih.gov It primarily functions as a reductase, converting inactive prednisone back into active prednisolone, thereby amplifying glucocorticoid action within these tissues. pharmgkb.orgnih.govgoogle.com
11β-HSD2: This isoform is highly expressed in mineralocorticoid target tissues like the kidneys and colon. nih.govnih.gov It acts as a dehydrogenase, rapidly inactivating prednisolone to prednisone. nih.gov The low prednisolone-to-prednisone ratio observed in the kidney is attributed to the high activity of 11β-HSD2 in this organ. nih.gov
This enzymatic system is a key determinant of the local tissue concentration and activity of the corticosteroid. nih.govnih.gov
Contribution of Cytochrome P450 Enzymes (e.g., CYP3A4)
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is significantly involved in the metabolism of prednisolone. pharmgkb.orgnih.gov CYP3A4 catalyzes the 6β-hydroxylation of both prednisolone and prednisone, forming 6β-hydroxy-prednisolone and 6β-hydroxy-prednisone, respectively. nih.govpharmgkb.orgreactome.org This is a major metabolic pathway. nih.gov Studies have shown that prednisolone can induce the expression of CYP3A4 in liver cells. pharmgkb.orgreactome.org Co-administration of ketoconazole, a known inhibitor of CYP3A4, leads to a significant decrease in the urinary excretion of 6β-hydroxy-prednisolone, confirming the role of this enzyme. pharmgkb.orgreactome.org Other enzymes, such as AKR1C1 (20α-hydroxylase) and CBR1 (20β-hydroxylase), are also involved in prednisolone metabolism, but CYP3A4 plays a primary role in its oxidative metabolism. endocrine-abstracts.org
Formation of Conjugated Metabolites
Following biotransformation reactions like oxidation and reduction, the resulting metabolites of prednisolone are conjugated to increase their water solubility and facilitate their excretion. mpa.senih.gov The primary conjugation pathways involve the formation of glucuronide and sulfate (B86663) esters. fip.orgnih.gov These conjugated metabolites are then eliminated from the body, mainly through the urine. mpa.se Research indicates that a significant portion of prednisolone's metabolites are found in conjugated forms. fip.org In vitro studies have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for the glucuronidation of prednisone. pharmgkb.org
Identification and Characterization of Active and Inactive Metabolites
The metabolism of prednisolone results in a variety of metabolites with differing levels of activity.
Active Metabolite: Prednisolone itself is the primary active glucocorticoid. pharmgkb.org It is formed from its prodrug, prednisone, through the action of 11β-HSD1. nih.govderangedphysiology.com
Inactive Metabolite: Prednisone is the principal inactive metabolite, formed from prednisolone by the enzyme 11β-HSD2. nih.govnih.gov
Other Metabolites: A number of other metabolites have been identified. The main unconjugated metabolite is 6β-hydroxy-prednisolone, a product of CYP3A4 activity. fip.orgnih.gov Other identified metabolites include 20α- and 20β-dihydro-prednisone, as well as 20α- and 20β-dihydro-prednisolone. pharmgkb.org At least eleven distinct metabolites of prednisolone and prednisone have been identified in total. fip.org Some of these metabolites can be found in both unconjugated and conjugated forms in urine. fip.org The formation of 20β-OH-prednisone, in particular, may serve as a predictor of fewer adverse effects from prednisolone treatment. endocrine-abstracts.org
Table 2: Key Enzymes and Metabolites in Prednisolone Biotransformation
| Enzyme/System | Action | Metabolite(s) Formed | Activity Status |
| Esterases | Hydrolysis of pivalate ester | Prednisolone | Active |
| 11β-HSD1 | Reduction | Prednisolone (from Prednisone) | Active |
| 11β-HSD2 | Oxidation | Prednisone (from Prednisolone) | Inactive |
| CYP3A4 | 6β-hydroxylation | 6β-hydroxy-prednisolone | Major Metabolite |
| AKR1C1 / CBR1 | Reduction | 20α/20β-dihydro-prednisolone, 20α/20β-dihydro-prednisone | Metabolites |
| UGT2B7 | Glucuronidation | Glucuronide conjugates | Inactive, water-soluble |
Preclinical Research and Safety Evaluation Studies Mechanistic Focus
In Vitro Toxicological and Mechanistic Studies
Prednisolone (B192156) has been evaluated for its mutagenic potential using the in vitro mouse lymphoma assay (MLA). mpa.se This assay is designed to detect gene mutations and clastogenic activity. nih.govgentronix.co.uk In the presence and absence of metabolic activation, prednisolone did not demonstrate any mutagenic effects in this assay. mpa.se This suggests that under the conditions of this specific test, prednisolone does not induce gene mutations in mouse lymphoma cells. mpa.se
It is important to note that while prednisolone itself did not show genotoxicity in the mouse lymphoma assay, a study on prednisone (B1679067), a closely related corticosteroid, indicated genotoxic activity in both Drosophila melanogaster and in mouse models using the micronucleus and comet assays. nih.gov However, the findings for prednisolone in the mouse lymphoma assay were negative. mpa.se
Table 1: Genotoxicity Assessment of Prednisolone
| Assay | Test System | Metabolic Activation | Result |
|---|
The cytotoxic effects of prednisolone have been investigated in C6 glial cells, a cell line derived from a rat brain tumor, which shares similarities with astrocyte cells. japsonline.com One study explored the impact of free prednisolone on the viability of C6 glial cells over several days. researchgate.net The results indicated that prednisolone can have an inhibitory effect on cell proliferation. japsonline.comresearchgate.net For instance, on the first day of treatment, a concentration of 15 µg/ml of prednisolone resulted in a 39.5% inhibition of cell viability. researchgate.net
Another study investigating prednisolone encapsulated in Poly Lactic-co-Glycolic acid (PLGA) nanoparticles also assessed its effects on lipopolysaccharide-activated C6 glial cells. japsonline.com This research found that the presence of the drug led to significantly lower cell proliferation over a 48-hour incubation period. japsonline.com These studies collectively suggest that prednisolone exhibits cytotoxic or anti-proliferative effects on C6 glial cells in vitro. japsonline.comresearchgate.net
Table 2: Cytotoxicity of Prednisolone on C6 Glial Cells
| Treatment | Concentration | Time Point | Effect |
|---|---|---|---|
| Free Prednisolone | 15 µg/ml | Day 1 | 39.5% inhibition of cell viability researchgate.net |
Prednisolone, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors. drugbank.com The binding affinity of various steroids to these receptors has been a subject of study to understand their potency. Research comparing the relative binding affinity of different corticosteroids has been conducted. For example, in one study using cytosol from rat hepatocytes, the relative binding affinity of budesonide (B1683875) for the glucocorticoid receptor was found to be 17 times greater than that of prednisolone. fda.gov
The affinity of steroids for the glucocorticoid receptor is influenced by their chemical structure. nih.gov Generally, corticosteroids bind to the glucocorticoid receptor, which then mediates changes in gene expression, leading to their anti-inflammatory and immunosuppressive effects. drugbank.com The introduction of different substituents on the steroid molecule can alter both lipophilicity and binding affinity. nih.gov
Table 3: Relative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Affinity Compared to Prednisolone |
|---|
In Vivo Animal Models
The systemic toxicity of prednisolone has been evaluated in various animal models. Acute toxicity studies in mice and rats have shown that prednisolone has low acute toxicity. mpa.se
Repeated dose toxicity studies using dermal and oral administration in different species have revealed several effects. mpa.se These include reduced body weight gain, decreased food consumption, lower leukocyte counts, and reduced weights of the thymus, spleen, and adrenal glands. mpa.se A 13-week subcutaneous toxicity study of prednisolone farnesylate in rats noted atrophy of the adrenal glands, lymphatic organs, and skin in a dose-dependent manner. nih.gov In this study, a non-toxic dose was established at 0.03 mg/kg/day, while overt toxic effects were observed at 0.3 mg/kg/day. nih.gov Another study in rats showed no evidence of systemic toxicity at a single subcutaneous dose up to 9.6 mg/kg. europa.eu
Table 4: Summary of Repeated Dose Systemic Toxicity Findings for Prednisolone in Animal Models
| Species | Route of Administration | Observed Effects |
|---|---|---|
| Various | Dermal, Oral | Reduced body weight gain, reduced food consumption, reduced leukocyte counts, decreased thymus, spleen, and adrenal weights. mpa.se |
The ocular toxicity of prednisolone has been assessed in animal models, particularly in rabbits. In a 6-month study where a 0.25% prednisolone formulation was administered to rabbit eyes, several ocular and systemic effects were noted. mpa.se
A significant finding was an increase in intraocular pressure (IOP) during the first three weeks of treatment; however, this effect was transient, and the IOP in most eyes returned to normal levels after four to five weeks of continued treatment. mpa.se Lenticular changes, or changes to the lens, were observed in two out of ten animals treated with prednisolone. mpa.se
Furthermore, the study revealed an increased susceptibility to infection in the steroid-treated animals, with signs of infection noted at the end of the 6-month period, which were not present in the control group. mpa.se The treated animals also exhibited chronic pyelonephritis. mpa.se A separate 28-day local tolerance study in rabbit eyes found that a 0.5% prednisolone concentration was generally well-tolerated, though six daily applications induced conjunctival discharge. mpa.se
Table 5: Ocular Toxicity Findings for Prednisolone in a 6-Month Rabbit Study
| Parameter | Observation |
|---|---|
| Intraocular Pressure (IOP) | Transient increase in the first 3 weeks, returning to normal with continued treatment. mpa.se |
| Lenticular Changes | Observed in 2 out of 10 treated animals. mpa.se |
Systemic Organ Weight and Histopathological Analysis (e.g., Thymic, Spleen, Adrenal, Liver, Kidney, Heart)
Preclinical repeated-dose toxicity studies on prednisolone and its esters have revealed effects on various systemic organs, consistent with the known pharmacological action of glucocorticoids. These studies typically show changes in organ weight and corresponding histopathological findings, particularly in lymphoid tissues and the adrenal glands.
In repeated-dose toxicity studies across different species, administration of high dermal and oral doses of prednisolone led to decreased weights of the thymus, spleen, and adrenal glands. mpa.se These findings are classic indicators of systemic glucocorticoid activity, reflecting the immunosuppressive and adrenal-suppressive effects of the compound. nih.gov For instance, a key effect observed is the atrophy of the thymus. fda.gov Similarly, studies in rats noted reduced leukocyte counts and decreased bone marrow cells alongside the reduction in thymus and spleen weight. nih.gov
The adrenal glands are a primary target of glucocorticoid therapy due to the negative feedback loop on the hypothalamic-pituitary-adrenal (HPA) axis. In an 18-month study in mice, the related compound prednisone was found to cause atrophy and degeneration of the adrenal cortex. nih.gov In a study investigating the effects of cadmium-induced toxicity in mice, prednisolone administration led to a dramatic decrease in both adrenal weight and the thickness of the adrenal cortex. hres.ca
Effects on other organs have also been noted. In rabbits, high doses of prednisolone farnesylate, a related ester, were associated with observations of hydrothorax, mucosal hemorrhage of the stomach, and fading of the liver. nih.gov A 6-month ocular study with prednisolone in rabbits resulted in reduced total body weight and decreased weight of the liver, adrenals, and thyroid, while the spleen and kidneys showed an increase in weight, with chronic pyelonephritis observed in a number of the animals. mpa.se
The following table summarizes key findings from preclinical studies on organ weight and histopathology for prednisolone and related compounds.
| Animal Model | Compound | Key Findings | Reference(s) |
| Rats | Prednisolone / Prednisolone Farnesylate | Decreased thymic, spleen, and adrenal weights; Reduced leukocyte counts; Atrophy of the thymus. | mpa.senih.govfda.gov |
| Mice | Prednisone / Prednisolone | Atrophy and degeneration of the adrenal cortex; Decreased adrenal weight and cortex thickness. | nih.govhres.ca |
| Rabbits | Prednisolone / Prednisolone Farnesylate | Reduced liver, adrenal, and thyroid weight; Increased spleen and kidney weight; Hydrothorax; Gastric mucosal hemorrhage. | mpa.senih.gov |
Reproductive and Developmental Toxicity Studies (e.g., Teratogenic Effects, Placental Insufficiency)
The effects of prednisolone and its derivatives on reproduction and fetal development have been investigated in several animal species. As with other corticosteroids, these studies indicate potential risks, including effects on fetal growth and placental function, particularly at higher doses.
A teratogenicity study in rabbits using subcutaneously administered prednisolone farnesylate showed no teratogenic effects in terms of external, visceral, or skeletal abnormalities. nih.gov However, at the highest dose tested (0.25 mg/kg/day), there was a slight increase in embryofetal mortality, a reduction in live fetal body weight, and decreased placental weight. nih.gov This dose also caused maternal toxicity, including abortions in some animals. nih.gov
In rats, a fertility study with prednisolone farnesylate administered prior to and during early pregnancy found no adverse effects on fertility, reproductive ability, or estrous cycles, and no teratogenic effects were noted in the fetuses at doses up to 1 mg/kg/day. fda.gov However, a separate developmental toxicity study in rats with prednisolone resulted in an increased rate of embryonal resorption and a decrease in fetal body weights. nih.gov
Studies with prednisolone administered during early pregnancy in mice revealed complex effects on implantation and development. While prednisolone increased the embryo implantation rate and the number of viable pups per litter, it also led to reduced fetal and placental weights in late gestation. researchgate.net Furthermore, the treatment extended the duration of pregnancy by approximately half a day and resulted in about a 5% reduction in birth weight. researchgate.net These effects are thought to be linked to prednisolone's suppression of the maternal adaptive immune response during early pregnancy. researchgate.net Long-term consequences were also observed, with altered body weight in the adult male offspring. researchgate.net
It is a known effect of glucocorticoids that they can induce cleft palate in the offspring of pregnant mice, rats, and hamsters. nih.gov
| Animal Model | Compound | Study Type | Key Findings | Reference(s) |
| Rabbits | Prednisolone Farnesylate | Teratogenicity | No teratogenic abnormalities; Increased embryofetal mortality and reduced fetal/placental weight at high dose. | nih.gov |
| Rats | Prednisolone / Prednisolone Farnesylate | Fertility & Developmental | No effect on fertility or teratogenicity; Increased embryonal resorption and decreased fetal body weight. | nih.govfda.gov |
| Mice | Prednisolone | Developmental | Increased implantation rate; Reduced fetal and placental weight; Extended gestation; Reduced birth weight; Altered adult body weight in offspring. | researchgate.net |
Carcinogenicity Studies
The carcinogenic potential of prednisolone has been evaluated in preclinical animal models. Based on the available data, there is no substantial evidence to suggest that prednisolone is carcinogenic.
A carcinogenicity study conducted in rats showed that prednisolone did not increase the incidence of any tumor type. mpa.se This finding is supported by regulatory assessments from the Food Safety Commission of Japan (FSCJ), which concluded there is no significant evidence for the carcinogenicity of prednisolone. nih.govfda.gov Similarly, a review of published literature by the U.S. Food and Drug Administration (FDA) in the context of a prednisone product noted that in a 2-year study, male Sprague-Dawley rats administered prednisolone in drinking water did not show increased incidences of tumors. inchem.org
Due to the lack of a carcinogenic signal in animal studies and a long history of clinical use, regulatory bodies have not expressed significant concern about the carcinogenic potential of prednisolone. europa.eu
Immunological Response Modulation in Animal Models
Prednisolone exerts significant modulatory effects on the immune system, a primary reason for its therapeutic use. Preclinical studies in animal models have elucidated some of the mechanisms behind its immunosuppressive and anti-inflammatory actions, particularly its influence on T-cell populations.
A key mechanism of glucocorticoids is the suppression of delayed-type hypersensitivity reactions through direct action on T-lymphocytes. Studies have shown that prednisolone can alter the balance and function of different T-cell subsets. In a study using splenic lymphocytes from rats, treatment with prednisone-containing serum was found to rebuild immunologic homeostasis by altering the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. researchgate.net The treatment led to lower mRNA expression of RORC and IL-17 (associated with Th17 cells) and higher mRNA expression of Foxp3 and concentrations of IL-10 (associated with Treg cells). researchgate.net
Conversely, other studies have shown an inhibitory effect on Treg generation. In a mouse model of early pregnancy, prednisolone administration disrupted the normal expansion of CD4+ T cells, inhibiting the generation of both Treg cells and effector T cells. researchgate.net This suppression of the adaptive immune response was linked to developmental outcomes in the offspring. researchgate.net
Anti-tumor Efficacy and Mechanistic Studies in Preclinical Oncological Models
Glucocorticoids, including prednisolone, have a complex role in oncology, with both direct anti-tumor effects in certain cancers and use as supportive care agents. Preclinical models have been instrumental in exploring their efficacy and mechanisms of action.
Glucocorticoids are known to have a lympholytic effect, causing lysis of lymphoid tissue, which forms the basis of their use in lymphoproliferative disorders. nih.gov In preclinical studies, this translates to a reduction in tumor burden in models of leukemia and lymphoma. nih.gov
The efficacy of prednisolone against solid tumors has also been investigated. While free prednisolone phosphate (B84403) did not significantly affect tumor growth in B16.F10 melanoma and C26 colon carcinoma mouse models, a liposome-encapsulated formulation of prednisolone phosphate demonstrated a potent, dose-dependent anti-tumor effect. fda.gov The liposomal delivery system resulted in high and prolonged intratumoral drug concentrations, leading to approximately 90% tumor growth inhibition in both models. fda.gov
The interaction of corticosteroids with modern immunotherapies is an area of active research. A preclinical study in murine hepatocellular carcinoma (HCC) models investigated whether corticosteroid premedication would compromise the efficacy of immune checkpoint blockade (ICB). The results showed that corticosteroid premedication did not significantly reduce the anti-tumor efficacy of the immunotherapy, nor did it impair T-cell priming or the tumor-killing activities of tumor-infiltrating CD8+ T cells induced by the treatment. fda.gov This suggests that prophylactic use of corticosteroids to manage immunotherapy side effects may be feasible without compromising anti-tumor activity. fda.gov
| Model Type | Cancer Model | Key Findings | Reference(s) |
| Mouse | B16.F10 Melanoma, C26 Colon Carcinoma | Liposomal prednisolone phosphate significantly inhibited tumor growth; free prednisolone did not. | fda.gov |
| Mouse | Hepatocellular Carcinoma (HCC) | Corticosteroid premedication did not compromise the anti-tumor efficacy of immune checkpoint blockade (ICB). | fda.gov |
| General | Lymphoid Tumors | Glucocorticoids exert a lympholytic effect, causing regression of lymphoid tumors. | nih.gov |
Impact on Skin Collagen Synthesis and Dermal Atrophy Mechanisms
A well-documented side effect associated with the long-term topical use of potent corticosteroids is dermal atrophy, or thinning of the skin. Preclinical and clinical research has established that this is primarily due to the inhibitory effects of glucocorticoids on collagen synthesis. mpa.se
Collagen is the most abundant protein in the skin, providing its structural integrity. Glucocorticoids like prednisolone interfere with its production through several molecular mechanisms. They directly inhibit the expression of procollagen (B1174764) genes (the precursors to collagen) and can also promote the degradation of existing collagen mRNA. This leads to a reduction in the synthesis of type I and type III collagen, which are crucial components of the dermis. inchem.org Studies in healthy volunteers have confirmed that continuous application of topical steroids leads to a significant decrease in the markers for collagen synthesis. inchem.org
The antimitotic effect of glucocorticoids on dermal fibroblasts also contributes to atrophy by reducing the number of collagen-producing cells. Furthermore, the protein FKBP51 (FK506 binding protein 5) has been identified as a key driver of steroid-induced skin atrophy, acting as a co-chaperone of the glucocorticoid receptor (GR). Chronic treatment with corticosteroids leads to an elevation of atrophy markers like FKBP51.
The intensity of these atrophic effects is related to the potency of the corticosteroid. Research has also focused on developing novel prednisolone derivatives that retain anti-inflammatory properties but have a reduced impact on collagen synthesis, potentially offering a safer profile for long-term topical use. nih.gov
Advanced Drug Delivery Systems and Formulation Science
Nanoparticle-Based Delivery Systems
Nanoparticle-based systems represent a significant leap forward in formulating prednisolone (B192156). By encapsulating the drug within sub-micron-sized carriers, it is possible to alter its pharmacokinetic profile, enhance its delivery to target tissues, and protect it from premature degradation. nih.govnih.gov Materials such as lipids and biodegradable polymers are commonly employed to create these sophisticated delivery vehicles. mdpi.compharmascigroup.us
Liposomes, which are microscopic vesicles composed of one or more lipid bilayers, serve as versatile carriers for both hydrophilic and hydrophobic drugs. protocols.io For prednisolone, encapsulation within liposomes has been investigated as a strategy to improve its therapeutic ratio by targeting the drug to sites of inflammation or malignancy. mdpi.comnih.gov
Research has demonstrated that encapsulating a water-soluble derivative, prednisolone phosphate (B84403) (PLP), into different liposomal formulations can significantly enhance its anti-inflammatory potency compared to the free drug. mdpi.com The choice of lipid composition is critical and can be tailored for specific applications. For instance, long-circulating PEGylated (polyethylene glycol-coated) liposomes are designed to evade the immune system and remain in circulation for longer periods, allowing them to accumulate at sites with compromised vasculature, such as tumors and areas of inflammation. mdpi.comnih.gov Another novel approach involves liposomes called AmbiMACs, which are specifically designed to target macrophages, key cells in the inflammatory process. mdpi.com
The encapsulation process itself is a key determinant of the final product's characteristics. A common technique is the thin-film hydration method, where lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. protocols.io This film is subsequently hydrated with an aqueous solution containing the drug, leading to the spontaneous formation of multilamellar vesicles. protocols.io To ensure stable encapsulation, a water-soluble phosphate derivative of prednisolone is often used, as unmodified prednisolone can be lost rapidly from the liposomes after administration. nih.gov
| Formulation | Key Findings | Reference |
| PEGylated Liposomes with PLP | Remained in circulation for long periods; accumulated near wound sites; increased anti-inflammatory potency. | mdpi.com |
| AmbiMACs with PLP | Selectively targeted macrophages; showed slightly higher potency than PEGylated liposomes. | mdpi.com |
| Long-circulating Liposomes with PLP | Increased drug levels in tumor tissue compared to free drug; resulted in significant tumor growth inhibition. | nih.gov |
Poly (lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable, and biocompatible copolymer extensively studied for controlled drug delivery. mdpi.com Its ability to form stable nanoparticles makes it an excellent candidate for encapsulating prednisolone to achieve sustained release and enhanced therapeutic effects. mdpi.comjapsonline.com The degradation rate of PLGA can be tuned by altering the ratio of its constituent monomers, lactic acid and glycolic acid, allowing for precise control over the drug release profile. mdpi.com
The encapsulation of prednisolone into PLGA nanoparticles is typically achieved through emulsion-based methods, such as the double emulsion or emulsion-solvent evaporation technique. japsonline.comnih.gov In this process, an organic phase containing dissolved prednisolone and PLGA is emulsified in an aqueous phase, often with a stabilizer like polyvinyl alcohol (PVA). japsonline.com The subsequent removal of the organic solvent leads to the formation of solid nanoparticles with the drug entrapped within the polymer matrix. japsonline.com
Studies have shown that this encapsulation strategy can significantly enhance the anti-inflammatory activity of prednisolone. japsonline.com For example, prednisolone-loaded PLGA nanoparticles were able to substantially attenuate pro-inflammatory cytokines in cell cultures for a longer duration than the free drug. japsonline.com This suggests that the nanoformulation provides a more effective and sustained anti-inflammatory action. japsonline.com The characteristics of these nanoparticles, including their size and drug loading, can be precisely controlled by adjusting formulation parameters. japsonline.comnih.gov
| Parameter | Research Finding | Reference |
| Production Method | Double emulsion process; Emulsion-solvent evaporation with probe sonication. | japsonline.comnih.gov |
| Polymer Types Used | PLGA (50:50), PLGA (65:35), PLGA (75:25). | japsonline.comnih.govtudelft.nl |
| Average Particle Size | Narrow size distribution, reported as 265 ± 104 nm. Prednisolone particles were noted to be ~100 nm smaller than those loaded with aspirin. | nih.gov |
| Surface Morphology | Analysis by scanning electron microscopy revealed a spherical shape. | japsonline.comnih.gov |
| In-Vitro Effect | Attenuated pro-inflammatory cytokines (TNF-α) more substantially and for longer periods (up to 72 hours) compared to the free drug. | japsonline.com |
A primary advantage of nanoparticle-based systems is their ability to enhance drug penetration across biological barriers and facilitate targeted delivery to specific tissues. nih.govresearchgate.net The mechanisms driving these benefits are multifaceted.
Targeted Delivery:
Passive Targeting: Nanoparticles, particularly long-circulating liposomes, can accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.gov The leaky vasculature and poor lymphatic drainage characteristic of tumors allow these nanoparticles to extravasate and become trapped, thereby increasing the local drug concentration. pharmascigroup.usnih.gov A similar mechanism allows for accumulation at sites of inflammation. mdpi.com
Active Targeting: Delivery can be made more specific by functionalizing the surface of nanoparticles with ligands that bind to receptors overexpressed on target cells. pharmascigroup.us For example, AmbiMAC liposomes were developed to selectively target macrophages, which play a central role in inflammation, leading to a potent, localized anti-inflammatory effect. mdpi.com
Enhanced Penetration: The small size and large surface-to-volume ratio of nanoparticles enable them to overcome barriers such as the skin and ocular surfaces more effectively than larger particles or free drug molecules. nih.gov For topical applications, nanoparticles can improve drug penetration into the epidermis and dermis via intracellular, intercellular, and trans-appendageal (through hair follicles and glands) routes. nih.gov This enhanced access to deeper skin layers can improve the efficacy of treatments for dermatological conditions. researchgate.net
Encapsulating prednisolone within a polymeric matrix is a well-established strategy for achieving controlled and sustained drug release. japsonline.com This approach helps maintain the drug concentration within a therapeutic window for an extended duration, which can reduce dosing frequency and minimize side effects associated with high peak plasma levels. japsonline.comnih.gov
The release of the drug from biodegradable carriers like PLGA occurs through a combination of diffusion through the polymer matrix and erosion of the polymer itself. mdpi.com Research has demonstrated that prednisolone encapsulated in PLGA nanoparticles exhibits a prolonged anti-inflammatory effect, indicating a sustained release of the active agent. japsonline.com
More advanced systems, such as biodegradable subconjunctival implants, have been developed for long-term, localized drug delivery. In one study, a microrod implant made from a poly(l-lactide-co-ε-caprolactone) (PLC) copolymer was designed to provide sustained release of prednisolone acetate (B1210297) for up to 12 weeks for ophthalmic applications. nih.gov Toxicokinetic analysis in a non-human primate model confirmed the implant's ability to maintain low but consistent plasma concentrations of the drug over the study period, demonstrating a safe and effective sustained-release profile. nih.gov The release can also be controlled in oral formulations through the use of hydrophilic polymers like hydroxypropylmethylcellulose (B13716658) (HPMC), which forms a gel layer that modulates drug diffusion. researchgate.net
| Delivery System | Polymer/Material | Release Duration & Profile | Reference |
| PLGA Nanoparticles | Poly (lactic-co-glycolic acid) | Provided sustained anti-inflammatory effects for over 72 hours in vitro. | japsonline.com |
| Subconjunctival Implant | Poly(l-lactide-co-ε-caprolactone) (PLC) | Designed for sustained release over 12 weeks with low systemic exposure. | nih.gov |
| Compression-Coated Tablets | Hydroxypropylmethylcellulose (HPMC) K100M | Provided time-controlled release for oral delivery. | researchgate.net |
| Pullulan-based Microparticles | Pullulan | Showed elongated release time (60 minutes) compared to control (2 minutes). | researchgate.net |
Colon-Targeted Drug Delivery Approaches
Targeting drug release to the colon is a highly desirable strategy for treating local diseases like inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease. nih.govjocpr.comnih.gov Delivering prednisolone directly to the site of inflammation in the colon can maximize its therapeutic efficacy while minimizing systemic side effects that are common with oral corticosteroid use. researchgate.netresearchgate.net This approach relies on exploiting the unique physiological environment of the colon, such as its higher pH and the presence of a vast microflora with specific enzymatic activities. nih.govnih.gov
One of the most sophisticated strategies for colon-specific delivery is the prodrug approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active agent. nih.gov For colonic targeting, a prodrug is designed to be stable and poorly absorbed in the stomach and small intestine, ensuring it transits intact to the colon. nih.gov Once there, it is selectively cleaved by enzymes produced by the resident microbiota, liberating the active drug. nih.gov
A prime example of this strategy is the synthesis of prednisolone 21-sulfate sodium. nih.gov In this design, a hydrophilic sulfate (B86663) group is attached to the prednisolone molecule. This modification significantly increases the compound's water solubility and drastically reduces its partition coefficient, thereby limiting its absorption in the upper gastrointestinal tract. nih.gov
In-vitro studies using the cecal contents of rats, which simulate the microbial environment of the colon, have validated this approach. The prednisolone 21-sulfate prodrug remained stable when incubated in acidic and neutral buffers (simulating the stomach and small intestine) but was effectively hydrolyzed to release active prednisolone in the presence of cecal contents. nih.gov This conversion is attributed to the action of sulfatase enzymes produced by colonic bacteria. nih.gov This research suggests that a sulfate ester can serve as a potent and promising promoiety for targeting drugs specifically to the colon. nih.gov
| Condition | Prodrug Stability (% Remaining) | Active Drug Formation (% of Dose) | Reference |
| Incubation in pH 1.2 & 6.8 Buffer | Stable | Not applicable | nih.gov |
| Incubation with Stomach/Small Intestine Contents | Stable | Not applicable | nih.gov |
| Incubation with Cecal Contents (10 hours) | 9.6% | 54% (peak) | nih.gov |
Polymeric Systems for Site-Specific Drug Delivery
Polymeric systems are extensively investigated for the site-specific delivery of corticosteroids like prednisolone, aiming to concentrate the therapeutic agent at the site of inflammation. These systems can be engineered to control the release of the drug in response to physiological triggers or over a predetermined period.
One approach involves an injectable, self-curing formulation composed of poly(methyl methacrylate) particles and hydroxyethyl (B10761427) methacrylate (B99206) as a monomer. nih.gov This system, designed for localized delivery such as in ear diseases, polymerizes in situ, with studies showing a setting time of 15 minutes and a maximum temperature of 53°C. nih.gov The cured system demonstrates a hydration degree of 20% at equilibrium and exhibits sustained drug release without an initial burst. nih.gov Its biocompatibility has been suggested by the absence of cytotoxicity in MTT assays. nih.gov
Another strategy utilizes natural polymers like alginate. Zinc-alginate beads have been manufactured as a gastroresistant carrier for prednisolone. plos.org The properties of these microspheres are highly dependent on formulation variables. Research has shown that a feed solution with a higher alginate concentration (2.5% w/v) and a drug-to-polymer ratio of 1:5 (w/w) results in the highest encapsulation efficiency of 78.5%. plos.org While often used for controlled release, polymer-based systems can have limitations such as restricted drug-loading capacity and suboptimal release kinetics. nih.gov As a result, research has also explored polymer-free implants, such as those made from corticosteroid dimers, which can be fabricated to undergo surface erosion for highly controlled, reproducible drug release. nih.gov
| Polymeric System | Components | Key Research Findings |
| Self-Curing Injectable System | Poly(methyl methacrylate), Hydroxyethyl methacrylate | Sustained release with no initial burst; biocompatible. nih.gov |
| Gastroresistant Beads | Sodium Alginate, Zinc (crosslinker) | Encapsulation efficiency of 78.5% achieved with 2.5% alginate and 1:5 drug/polymer ratio. plos.org |
| Quick Dissolving Films | Hydroxypropyl β-cyclodextrin (HP β-CD), HPMC, PVP K-30 | Complexation with polymers maintained the amorphous state of prednisolone, enabling rapid drug release. herts.ac.uk |
| Standard Polymer Carriers | Polycaprolactone, Poly(lactic-co-glycolic acid) (PLGA) | Long considered the gold standard for controlled drug delivery applications for corticosteroids. nih.gov |
pH-Dependent and Time-Controlled Release Mechanisms
Combining pH-dependent and time-controlled mechanisms is a sophisticated approach for targeting drug release to specific regions of the gastrointestinal (GIT) tract, particularly the colon. This is highly relevant for treating inflammatory conditions like ulcerative colitis. researchgate.netnih.gov The strategy relies on the natural pH gradient of the GIT, which increases from acidic in the stomach (pH 1-2) to approximately 7.5 in the terminal ileum before decreasing slightly in the colon. farmaciajournal.com
Microspheres have been developed for the colonic delivery of prednisolone by combining a time-dependent polymer, ethyl cellulose (B213188) (EC), with a pH-sensitive polymer, Eudragit® S-100 (ES100). researchgate.netjournaljpri.com Eudragit® polymers are designed to dissolve at specific pH values; for instance, Eudragit® S100 and Eudragit® FS 30D dissolve at pH levels of 7.0 or higher, which are characteristic of the lower intestine and colon, thereby protecting the drug from release in the stomach and upper small intestine. nih.govfarmaciajournal.com
In these combined systems, an outer enteric coating (the pH-dependent component) prevents drug release until the dosage form reaches the higher pH of the small intestine. farmaciajournal.com An inner layer or matrix, often containing a polymer like hydroxypropylmethylcellulose (HPMC), then swells over time, further delaying and controlling the release of the active drug. farmaciajournal.com Studies on such systems for prednisolone have demonstrated their ability to delay the onset of drug release for over 5 hours, ensuring that the majority of the drug is released in the targeted colonic region. researchgate.netfarmaciajournal.comjournaljpri.com
Key Findings from Combined Release Systems:
Formulation: Microspheres prepared by a solvent evaporation method using varying ratios of ethyl cellulose and Eudragit® S-100. journaljpri.com
Performance: In-vivo studies showed that the peak plasma concentration (Cmax) of prednisolone from these microspheres was significantly delayed compared to free drug (9.17 hours vs. 2.67 hours). journaljpri.com
Efficacy: This targeted delivery enhances the local anti-inflammatory effect in colitis models, as demonstrated by histopathological studies showing less tissue necrosis compared to conventional tablets. journaljpri.com
Specialized Topical and Inhalation Formulations
Cyclodextrin-Based Solubilization and Carrier Properties
Prednisolone, like many corticosteroids, is characterized by low aqueous solubility, which can hinder its bioavailability and formulation into aqueous dosage forms such as eye drops. mdpi.comnih.gov Cyclodextrins (CDs), which are cyclic oligosaccharides, can form inclusion complexes with such hydrophobic drug molecules, effectively increasing their solubility and stability. mdpi.comresearchgate.net The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates the drug, while the hydrophilic exterior improves its interaction with water. nih.gov
Various CD derivatives, including hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to be effective solubilizers for prednisolone. nih.govresearchgate.net The formation of an inclusion complex can transform the crystalline drug into an amorphous state, which further enhances its dissolution rate. nih.gov
Recent research has focused on creating polymer-free, electrospun nanofibrous webs composed entirely of HPβCD/prednisolone inclusion complexes. nih.gov These webs demonstrate a high drug loading capacity (around 10% w/w) and feature the drug in an amorphous state. nih.gov Compared to control nanofibers made with pullulan, the HPβCD/prednisolone webs show a faster and more enhanced drug release profile and superior disintegration in artificial saliva, suggesting potential for orally fast-disintegrating dosage forms. nih.gov For ophthalmic formulations, the inclusion of HPβCD not only solubilizes prednisolone but can also work synergistically with mucoadhesive biopolymers to enhance drug residence time on the corneal surface. researchgate.net
| Cyclodextrin Derivative | Formulation Type | Key Finding |
| Hydroxypropyl-β-CD (HPβCD) | Nanofibrous Webs | Resulted in amorphous prednisolone with enhanced release and fast disintegration. nih.gov |
| HPβCD / HPGCD | Ophthalmic Solution | Increased aqueous solubility of prednisolone for eye drop formulation. researchgate.net |
| β-Cyclodextrin (β-CD) | Aqueous Solution | The addition of 1% (w/v) sodium acetate to an aqueous β-CD medium increased hydrocortisone (B1673445) solubility by approximately 220%. mdpi.comresearchgate.net |
Impact of Excipients on Formulation Performance and Drug Penetration
Excipients are critical components of any formulation, influencing its stability, manufacturing feasibility, and biopharmaceutical performance. For immediate-release solid oral dosage forms of prednisolone, a wide range of common excipients are used, and they are generally considered to not have a significant impact on the rate and extent of drug absorption. fip.orgmdpi.com Given prednisolone's high permeability and solubility, it is considered a BCS Class 1 drug, meaning its absorption is unlikely to be limited by dissolution or the presence of common excipients. mdpi.com
In specialized formulations, however, the choice of excipients is more critical. In topical preparations, excipients define the vehicle's properties (e.g., a gel, cream, or spray) and directly influence drug penetration into the skin. google.comresearchgate.net For example, in gel formulations, gelling agents like carbopol or poloxamer determine the rheological properties, viscosity, and spreadability, which in turn affect drug release and patient acceptability. researchgate.net
For ophthalmic formulations of prednisolone, viscosity-increasing compounds and mucoadhesive polymers are key excipients. researchgate.net These agents increase the formulation's contact time with the corneal surface, which can enhance drug penetration and therapeutic effect without increasing viscosity to a level that causes discomfort. researchgate.net In sprayable topical formulations, the composition is designed to be non-irritating, well-tolerated, and provide sustained release for better skin permeation. google.com
Modified Release Technologies
Modified-release technologies are designed to alter the rate and timing of drug release compared to conventional immediate-release dosage forms. adragos-pharma.com This can lead to more consistent serum drug concentrations, reduced dosing frequency, and improved patient compliance. adragos-pharma.comorbit.com
Dual Retard Techniques for Highly Soluble Active Ingredients
Controlling the release of highly soluble active ingredients presents a significant challenge, as they tend to dissolve and be absorbed rapidly, potentially leading to a "burst effect." orbit.com The dual retard technique is an advanced method designed to overcome this issue. google.com This technology combines two different retardation strategies: a matrix formulation and a reservoir (or coating) formulation. google.comjustia.com
The process involves two main steps:
Formation of Micro-matrix Particles: The highly soluble active ingredient is first blended with one or more hydrophobic, release-controlling agents (e.g., waxes or certain polymers) to form micro-matrix particles. This step embeds the drug within a matrix that slows down the ingress of water and subsequent drug dissolution. google.com
Coating of Micro-matrix Particles: These drug-containing micro-matrix particles are then further coated with one or more hydrophobic, release-controlling agents. This outer coating acts as a secondary barrier, creating a reservoir system that further modulates the release of the drug from the inner matrix. google.com
This dual approach provides a more robust and predictable control over the drug release profile. It effectively reduces the total quantity of release-controlling agents needed compared to a simple large matrix tablet, which can otherwise result in a bulky dosage form that is difficult to swallow. google.comjustia.com This technology allows for the development of once- or twice-daily formulations for drugs that would typically require more frequent administration. google.com
Micro Matrix Particle and Coating Strategies
The development of advanced drug delivery systems for corticosteroids such as prednisolone pivalate (B1233124) is centered on optimizing therapeutic outcomes by controlling the rate and location of drug release. Micro matrix particles and specialized coating techniques are fundamental strategies employed to achieve this, enabling sustained action, targeted delivery, and protection of the active pharmaceutical ingredient. Research primarily focused on the parent compound, prednisolone, provides a robust framework for the formulation of its ester, prednisolone pivalate, into sophisticated microparticulate systems.
Micro Matrix Particles
Micro matrix particles are systems where the drug is homogeneously dissolved or dispersed within a polymer matrix. The release of the drug is governed by diffusion through the polymer, erosion of the matrix, or a combination of both. The choice of polymer is critical as it dictates the particle's physical characteristics and drug release profile. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are frequently used due to their biocompatibility and tunable degradation rates. nih.gov
Various methods are employed to create these microparticles. The oil-in-water (o/w) emulsion-solvent evaporation technique is a common approach where the drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. nih.gov Evaporation of the solvent leads to the formation of solid microparticles. nih.gov Other techniques like electrospraying have been used to produce polymer microparticles with a narrow size distribution for intestinal drug delivery. nih.gov
Research on prednisolone-loaded microparticles demonstrates the feasibility of these techniques. For instance, PLGA microspheres containing prednisolone have been successfully prepared, with their characteristics being optimized by adjusting formulation parameters. nih.gov Similarly, cellulose-based polymers like hydroxypropyl methyl cellulose (HPMC) and ethyl cellulose (EC) have been used to create matrix microspheres through an oil-in-oil emulsion-solvent evaporation method. nih.govresearchgate.net
The following table summarizes findings from studies on prednisolone, which are foundational for developing this compound formulations.
| Polymer Matrix | Preparation Method | Drug:Polymer Ratio | Average Particle Size (µm) | Encapsulation Efficiency (%) | Source |
| PLGA | o/w Emulsion-Solvent Evaporation | 1:4 | ~18 - 65 | 25 - 68 | nih.gov |
| Ethyl Cellulose & HPMC | o/o Emulsion-Solvent Evaporation | Varies | 150.2 - 295.6 | 65.4 - 89.6 | nih.gov |
| Eudragit L100-55 | Single & Coaxial Electrospraying | Varies | Toroidal shape, narrow distribution | Not specified | nih.gov |
| This table is interactive. Sort by clicking column headers. |
The release kinetics from these matrix systems can be tailored. For example, cellulose-based microspheres have been shown to provide a desired biphasic release, with an initial release followed by a sustained profile over 24 hours. nih.gov The release of prednisolone from these microspheres was found to follow first-order and quasi-Fickian diffusion mechanisms. nih.gov
| Formulation Code | Polymer Composition (EC:HPMC) | Drug Release at 8h (%) | Drug Release at 24h (%) | Source |
| MIC5 | 1:1 | ~60 | 95.81 | nih.gov |
| MIC6 | 1:2 | ~75 | >95 | nih.gov |
| This table is interactive. Sort by clicking column headers. |
Coating Strategies
Coating micro matrix particles adds another layer of control over drug release and can impart specific functionalities. nih.gov Coatings can protect the drug from the harsh environment of the stomach, delay release until the particle reaches a specific region of the gastrointestinal tract, or modify the surface properties of the particle. nih.govnih.gov
Enteric and pH-Responsive Coatings: A key strategy for intestinal targeting is the use of pH-responsive polymers. Eudragit L100-55, for example, is a polymer that remains intact in the acidic conditions of the stomach but dissolves at a pH of 6.8 or higher, which is characteristic of the small intestine. nih.gov Studies have shown that coating prednisolone-containing microparticles with this polymer minimizes drug release in the first two hours (simulating stomach conditions) followed by rapid release when the pH is adjusted, making it ideal for treating conditions like inflammatory bowel disease. nih.gov
Functional Surface Coatings: Coatings can also be applied to improve biocompatibility. In one study, polyester-based microparticles loaded with prednisolone were coated with poly(L-lysine) and heparin. mdpi.com This surface modification was achieved by first activating the particle surface and then sequentially adding the polyelectrolyte layers. mdpi.com
Press Coating for Timed Release: Press coating is a technique more commonly used for tablets but illustrates the principle of using a functional outer layer to control release. This method involves compressing a coating layer around a drug-containing core. researchgate.net Research on prednisolone core tablets demonstrated that the lag time before drug release could be precisely controlled by altering the composition and weight of a press coat made from different viscosity grades of hydroxyethylcellulose (Natrosol). researchgate.net This approach allows for time-dependent delivery, targeting drug release to specific sites like the colon based on gastrointestinal transit times. researchgate.net
| Coating Composition (Natrosol HHX:M Ratio) | Coating Weight (mg) | Resulting Lag Time (hours) | Source |
| 0:100 (Natrosol M only) | 300 | ~5.5 | researchgate.net |
| 25:75 | 300 | ~6.5 | researchgate.net |
| 50:50 | 300 | ~7.5 | researchgate.net |
| 75:25 | 300 | ~8.5 | researchgate.net |
| 100:0 (Natrosol HHX only) | 300 | >10 | researchgate.net |
| This table is interactive. Sort by clicking column headers. |
These advanced formulation strategies, extensively studied for prednisolone, highlight the methods available to create sophisticated delivery systems for this compound, enabling its release to be meticulously controlled in terms of rate, duration, and location.
Research Methodologies and Analytical Considerations
Bioanalytical Techniques for Prednisolone (B192156) Pivalate (B1233124) and Metabolites
Accurate measurement of prednisolone pivalate and its metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. Various bioanalytical techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of prednisolone and its related compounds in various biological fluids like plasma, blood, and urine. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov
Several HPLC methods have been developed for the simultaneous measurement of prednisone (B1679067) and its primary metabolite, prednisolone. nih.gov These assays often employ a UV detector and an internal standard, such as dexamethasone (B1670325), to ensure accuracy and precision. nih.gov A key challenge in HPLC analysis is the separation of prednisolone from structurally similar substances, like hydrocortisone (B1673445), which differs only by a double bond at the C-1 position. nih.gov Optimized methods using specific C18 columns and gradient mobile phases have achieved baseline separation of these compounds. nih.govsemanticscholar.org
A sensitive and specific HPLC procedure for determining prednisolone in plasma involves extraction with an organic solvent followed by chromatography on a silica (B1680970) gel column. nih.gov This method can quantify plasma concentrations as low as 25 ng/ml without interference from metabolites or endogenous hydrocortisone. nih.gov The development of such methods is crucial for routine analysis in quality control laboratories. nih.govsemanticscholar.org
Below is a table summarizing key parameters of a validated RP-HPLC method for prednisolone analysis:
Table 1: Example of RP-HPLC Method Parameters for Prednisolone Quantification
| Parameter | Value |
|---|---|
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) nih.gov |
| Mobile Phase | Gradient system of acetonitrile/tetrahydrofuran/water nih.gov |
| Detection | UV at 254 nm nih.gov |
| Lower Limit of Quantification (LOQ) | 5 ng/ml nih.gov |
| Linearity Range | 20 to 150 µg/mL researchgate.net |
| Accuracy (Recovery) | 99.75–100.20% researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the screening, identification, and quantification of prednisolone and its metabolites. nih.govnih.govnih.gov This method offers superior specificity and sensitivity compared to conventional techniques. nih.gov
LC-MS/MS has been instrumental in identifying numerous prednisolone metabolites in human urine. nih.govnih.govresearchgate.net In one study, a single oral dose of prednisolone led to the detection of the parent compound and 20 metabolites. nih.gov The use of precursor ion scan methods and neutral loss scan methods in positive and negative ionization modes, respectively, facilitated the open detection of these metabolites. nih.gov Some of the identified metabolites include prednisone (the 11-oxo metabolite), hydroxylated forms (e.g., 6-β-OH-prednisolone, 20-β-OH-prednisolone), and various tetrahydro epimers. nih.govresearchgate.net
The development of LC-MS/MS methods is critical for doping control in sports, as glucocorticoids are prohibited when administered systemically. nih.gov These methods help in creating extensive metabolic profiles to differentiate between permitted and forbidden administration routes. upf.edu The high resolution of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS allows for the separation of isomeric hydroxyl-metabolites. upf.edu
The following table presents a selection of prednisolone metabolites identified using LC-MS/MS:
Table 2: Prednisolone Metabolites Identified by LC-MS/MS
| Metabolite | Abbreviation |
|---|---|
| Prednisone (11-oxo metabolite) | M-1 nih.govresearchgate.net |
| 6-β-OH-prednisolone | M-2 nih.govresearchgate.net |
| 20-β-OH-prednisolone | M-3 nih.govresearchgate.net |
| 20-α-OH-prednisolone | M-4 nih.govresearchgate.net |
| 20-α-OH-prednisone | M-5 nih.govresearchgate.net |
Measuring the unbound or "free" concentration of prednisolone is crucial because only the unbound drug is pharmacologically active and can interact with intracellular receptors. nih.gov The plasma protein binding of prednisolone is non-linear, primarily due to saturable binding to transcortin. nih.govdrugbank.com This non-linearity makes the measurement of free drug concentration essential for accurate pharmacokinetic and pharmacodynamic assessments. uq.edu.au
Centrifugal ultrafiltration is a common and rapid method used to separate the unbound drug from the protein-bound drug in plasma. nih.gov The technique involves centrifuging a plasma sample through a semipermeable membrane that retains proteins and allows the smaller, unbound drug molecules to pass through into the ultrafiltrate. mdpi.com The concentration of the drug in the ultrafiltrate is then measured, typically by HPLC. nih.gov
However, standard ultrafiltration methods can be prone to inaccuracies due to the non-specific binding (NSB) of lipophilic compounds to the ultrafiltration device. mdpi.comresearchgate.net To overcome this, modified ultrafiltration techniques have been developed. One such method involves the parallel processing of an experimental and a control plasma sample, followed by mixing the retentate of one with the filtrate of the other to create regenerated plasma samples for analysis. researchgate.net This approach helps to eliminate the bias caused by NSB. researchgate.net
Key considerations for ultrafiltration include:
Membrane Molecular Weight Cut-Off (MWCO): Selecting a membrane with an appropriate MWCO is critical to ensure retention of proteins while allowing passage of the free drug. obrnutafaza.hr
Temperature and pH Control: Rigorous control of temperature and pH is necessary as these factors can influence protein binding. mdpi.com
Avoidance of Over-concentration: Excessive concentration can make complete recovery of the analyte difficult. obrnutafaza.hr
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are mathematical tools used to establish a quantitative relationship between drug concentration in the body and its pharmacological effect over time. researchgate.net These models are essential for understanding and predicting the behavior of this compound.
The pharmacokinetics of prednisolone are often described using compartmental models. Following intravenous administration, a two-compartment model is typically used to describe the biexponential decline in plasma concentrations. drugbank.com For oral administration, a one-compartment model may be sufficient. drugbank.com The pharmacokinetics of total prednisolone can be complex due to factors like its non-linear protein binding, reversible metabolism to and from prednisone, and suppression of endogenous cortisol. researchgate.net A linear two-compartment model has been used to describe the reversible metabolism between free prednisone and prednisolone. researchgate.net
The pharmacodynamic effects of prednisolone, which are often delayed and indirect, are frequently characterized by indirect response models. numberanalytics.com These models are particularly useful for describing effects that are not directly measurable or are influenced by multiple physiological factors. numberanalytics.com For instance, the suppressive effect of prednisolone on lymphocyte counts has been modeled using an indirect response model that incorporates a precursor-dependent influx of lymphocytes into the blood. nih.gov This model can account for phenomena like the circadian rhythm and the rebound effect observed in lymphocyte counts. nih.gov Similarly, the inhibition of circadian cortisol secretion by prednisolone has been characterized using an indirect response model. researchgate.net
An integrated PK/PD model for prednisolone's effect on whole blood lymphocyte proliferation included a precursor-dependent indirect response model for lymphocyte trafficking and a simple Imax model for the direct suppressive effect. nih.govnih.gov
Population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling is a statistical approach used to quantify the variability in drug concentrations and responses among individuals in a population. researchgate.net This methodology is valuable for identifying factors that contribute to this variability and for optimizing dosing regimens.
PopPK models for prednisolone have been developed in various patient populations, including those with systemic lupus erythematosus (SLE) and children with nephrotic syndrome. researchgate.netnih.gov In SLE patients, a one-compartment open model with an absorption lag time was used to predict free prednisolone concentrations. researchgate.netresearchgate.net The model scaled free prednisolone clearance and volume of distribution allometrically to body weight. researchgate.net
In a study of children with nephrotic syndrome, a PopPK model was developed using non-invasive salivary prednisolone measurements. nih.gov This approach allowed for the estimation of individual apparent clearance and volume of distribution, which were then used to calculate the area under the curve (AUC) for free prednisolone. nih.gov The study found moderate interindividual variability in clearance. nih.gov
These population-based approaches are crucial for moving towards individualized therapy, potentially allowing for dose adjustments based on patient-specific characteristics to maximize efficacy and minimize adverse effects. uq.edu.au
The following table summarizes parameters from a population pharmacokinetic model for free prednisolone:
Table 3: Population Pharmacokinetic Parameters for Free Prednisolone in SLE Patients
| Parameter | Population Estimate (95% CI) |
|---|---|
| Free Prednisolone Clearance (CLu/F) | 54 (48–62) L/h/70 kg researchgate.net |
| Free Prednisolone Volume of Distribution (Vu/F) | 235 (203–274) L/70 kg researchgate.net |
In Silico Simulations for Bioequivalence Prediction
In silico modeling and simulation are increasingly utilized in pharmaceutical research to forecast the in vivo performance of drug products, offering a cost-effective and time-efficient alternative to extensive clinical trials. ugm.ac.idmdpi.com Platforms like GastroPlus® and SimCyp® are prominent tools for generating data for virtual bioequivalence (BE) studies. ugm.ac.id These simulations can predict the pharmacokinetic (PK) parameters of different formulations and assess their potential to be bioequivalent. isciii.esresearchgate.netsimulations-plus.com
For instance, a study on prednisone successfully used in silico simulations to predict the pharmacokinetics of test and reference formulations. isciii.esresearchgate.net The model was validated with in vivo study data, demonstrating that the simulated plasma concentration-time profiles accurately mirrored the observed results. isciii.esresearchgate.netsimulations-plus.com Such validated models can then be used to assess other formulations, potentially reducing the need for further human studies and supporting biowaiver applications. isciii.esresearchgate.netsimulations-plus.com The process involves creating a physiologically based pharmacokinetic (PBPK) model that considers the drug's physicochemical properties and the physiological conditions of the gastrointestinal tract. ugm.ac.id
Bioequivalence and Bioavailability Study Designs (Methodological Aspects)
Bioequivalence studies are fundamental in the development of generic drug products to ensure they are therapeutically equivalent to the innovator product. biostatistics.cafrontierspartnerships.org The design of these studies is critical for minimizing variability and ensuring reliable results. biostatistics.ca
For oral solid dosage forms like those that could be formulated with this compound, the most common study design is a two-period, two-sequence crossover study. frontierspartnerships.orgfda.gov In this design, each subject receives both the test and reference products in a randomized order, serving as their own control. frontierspartnerships.org Key pharmacokinetic parameters assessed are the area under the plasma concentration-time curve (AUC), which reflects the extent of absorption, and the maximum plasma concentration (Cmax), indicating the rate of absorption. biostatistics.cafrontierspartnerships.org The 90% confidence intervals for the ratio of the geometric means of these parameters for the test and reference products must typically fall within the range of 80% to 125% to establish bioequivalence. frontierspartnerships.orgfda.govresearchgate.net
Studies are often conducted under both fasting and fed conditions, as food can significantly impact the bioavailability of a drug. frontierspartnerships.orgfda.gov For drugs with non-linear pharmacokinetics, studies under both conditions may be required. frontierspartnerships.org The analytical methods used to measure drug concentrations in biological fluids must be thoroughly validated for sensitivity, specificity, and accuracy. biostatistics.ca
The following table outlines the typical pharmacokinetic parameters measured in bioequivalence studies, based on data from studies on the closely related compound, prednisolone. researchgate.net
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| t1/2 (h) | 15.11 ± 3.24 | 16.00 ± 3.96 |
| Tmax (h) | 4.0 ± 1.2 | 4.1 ± 0.9 |
| Cmax (ng/mL) | 3.76 ± 1.87 | 3.70 ± 1.89 |
| AUC0-t (ng·h/mL) | 33.51 ± 14.39 | 33.33 ± 14.88 |
| AUC0-∞ (ng·h/mL) | 35.20 ± 14.88 | 35.16 ± 15.17 |
This data is illustrative and based on studies of prednisolone, not this compound. researchgate.net
Impurity Profiling and Reference Standard Development
Identification and Characterization of Pharmacopeial and Non-pharmacopeial Impurities
Impurity profiling is a critical aspect of pharmaceutical development and quality control. For this compound, this involves the identification and characterization of any substance that is not the drug substance itself. synzeal.compharmaffiliates.com These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.
Both pharmacopeial and non-pharmacopeial impurities are of concern. Pharmacopeial impurities are those that are listed in official monographs, such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). synzeal.comvenkatasailifesciences.com Non-pharmacopeial impurities are those that are not listed and may be unique to a specific manufacturing process. The identification and characterization of these impurities are essential for ensuring the safety and efficacy of the drug product. synzeal.comvenkatasailifesciences.com Pharmaceutical reference standards for known impurities are used in this process. synzeal.compharmaffiliates.comvenkatasailifesciences.compharmaffiliates.compharmaffiliates.comlgcstandards.com
Utility of Stable Isotope Products for Research
Stable isotope-labeled compounds are invaluable tools in pharmaceutical research, including for this compound. synzeal.compharmaffiliates.comvenkatasailifesciences.comlgcstandards.com These are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). lgcstandards.comnih.govresearchgate.net
In the context of this compound research, stable isotope-labeled analogues can be used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This improves the accuracy and precision of measuring drug concentrations in biological matrices. researchgate.net They are also used in metabolic studies to trace the fate of the drug in the body, helping to identify metabolites without the need for radioactive isotopes. nih.govresearchgate.net
Method Validation for Quality Control and Stability Studies
Analytical methods used for the quality control and stability testing of this compound must be rigorously validated to ensure they are reliable and fit for purpose. synzeal.comvenkatasailifesciences.comresearchgate.netjonuns.comiosrjournals.org Method validation demonstrates that an analytical procedure is suitable for its intended use.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. jonuns.comiosrjournals.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jonuns.com
Accuracy: The closeness of the test results obtained by the method to the true value. jonuns.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jonuns.comiosrjournals.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. iosrjournals.org
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Stability: The stability of the analyte in a sample solution over a certain period. iosrjournals.org
For example, a stability-indicating RP-HPLC method was developed and validated for the estimation of prednisolone and its degradation products, demonstrating its suitability for quality control and stability studies. researchgate.net
Genetic Testing in Pharmacokinetic/Pharmacodynamic Variability Studies
Genetic factors can significantly influence an individual's response to a drug, contributing to variability in pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.govd-nb.infonih.govresearchgate.net Genetic testing, or pharmacogenetics, investigates how genetic variations can affect drug efficacy and toxicity. d-nb.infonih.gov
For corticosteroids like prednisolone, inter-individual variability in response is a known clinical challenge. nih.govd-nb.info Genetic polymorphisms in genes encoding for metabolic enzymes (such as the cytochrome P450 family), drug transporters, and glucocorticoid receptors can alter drug disposition and sensitivity. nih.govnih.gov
While specific pharmacogenetic studies on this compound are not widely published, research on prednisolone and prednisone has highlighted the potential role of genetic factors in their pharmacokinetic and pharmacodynamic variability. nih.govd-nb.infonih.gov Studies have suggested that genetic polymorphisms may account for a significant portion of the variability in the efficacy and side effects of glucocorticoids. d-nb.infonih.gov Further research in this area for this compound could lead to more individualized therapeutic approaches. nih.govresearchgate.net
Comparative Research and Clinical Implications from an Academic Standpoint
Comparative Pharmacodynamics of Corticosteroid Preparations
The therapeutic effects of corticosteroids are intrinsically linked to their chemical structure, with modifications such as esterification significantly influencing their potency and pharmacokinetic profiles.
The anti-inflammatory potency of corticosteroids is a critical determinant of their clinical utility. This potency is not absolute but is measured relative to hydrocortisone (B1673445), which is assigned a baseline value of one. vin.comvin.com Structural modifications to the basic steroid nucleus, such as halogenation or the introduction of a double bond, can dramatically enhance anti-inflammatory activity. nih.govijdvl.com
Esterification at the C-21 and/or C-17 position is a common strategy to increase the lipophilicity of the corticosteroid molecule. ijdvl.commerckvetmanual.com This enhanced lipophilicity improves skin penetration for topical formulations. ijdvl.comtohoku.ac.jp For instance, prednisolone (B192156), which is four to five times more potent than hydrocortisone, can be modified into various esters. vin.commpa.se These "prodrugs" are designed to be metabolized into the active parent compound at the site of action. mdedge.com
Research has shown that the specific ester attached to the prednisolone backbone influences its anti-inflammatory effect. A study evaluating prednisolone derivatives in a croton oil-induced ear edema test found the following order of potency: prednisolone > methyl 17,20α-acetonidodihydroprednisolonate > methyl 17,20β-acetonidodihydroprednisolonate > methyl 20β-dihydroprednisolonate > methyl 20α-dihydroprednisolonate. nih.gov This variation in potency often correlates with the compound's partition coefficient, which is a measure of its lipophilicity. nih.gov While some esterifications lead to reduced systemic side effects, they may also result in milder anti-inflammatory activity compared to the parent compound. nih.govtohoku.ac.jp
Below is a table comparing the relative anti-inflammatory potency of various systemic glucocorticoids.
| Glucocorticoid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1 |
| Prednisolone | 4-5 |
| Methylprednisolone | 5 |
| Triamcinolone | 5 |
| Dexamethasone (B1670325) | 25-30 |
| Betamethasone | 25-30 |
Data sourced from references vin.comvin.comnih.govmpa.sederangedphysiology.com.
Prednisolone pivalate (B1233124) is recognized for its use in treating severe, non-infectious inflammatory conditions of the anterior segment of the eye. mpa.sehas-sante.fr Clinical evidence confirms that prednisolone is an effective steroid for suppressing ocular inflammation and possesses potent anti-allergic properties. mpa.se It is considered a first-line treatment for conditions such as severe allergic conjunctivitis. has-sante.frhas-sante.fr
Comparative studies have evaluated the efficacy of different prednisolone formulations and other corticosteroids in ocular applications. For anti-inflammatory potency in the eye, prednisolone acetate (B1210297) 1.0% suspension is considered among the most potent, followed by dexamethasone alcohol 0.1% suspension. mpa.se Studies have shown that a 0.5% prednisolone ophthalmic preparation can be equivalent in efficacy to a 1.0% preparation. mpa.se
In the context of post-cataract surgery inflammation, prednisolone 1% has been shown to be highly effective in reducing anterior chamber cells and flare. nih.gov When compared to dexamethasone 0.1% for post-cataract surgery care, both were found to be effective in controlling inflammation, with some studies suggesting prednisolone provides superior early clearance of the anterior chamber reaction. nih.govijsrdms.com While topical nonsteroidal anti-inflammatory drugs (NSAIDs) are also used, studies indicate that prednisolone 1% is superior for controlling intraocular inflammation, although NSAIDs may be better for managing pain and hyperemia in the immediate postoperative period. nih.gov However, literature reviews have not conclusively demonstrated the superiority of prednisolone eye drops over dexamethasone or fluorocortolone in robust studies. has-sante.frhas-sante.fr
Hypersensitivity Reactions and Cross-Reactivity Research
Although corticosteroids are potent anti-inflammatory agents, they can paradoxically induce both immediate and delayed hypersensitivity reactions. actasdermo.orgsmw.chnih.govijdvl.com
Hypersensitivity reactions to corticosteroids are broadly categorized into two types: immediate (Type I) and delayed (Type IV). actasdermo.orgnih.govactasdermo.org
Immediate (Type I) Reactions: These are IgE-mediated and occur within minutes to an hour of administration. actasdermo.orgnih.gov Clinical manifestations include urticaria, angioedema, bronchospasm, and anaphylaxis. actasdermo.orgsmw.choatext.com These reactions are more commonly associated with intravenous or oral administration. actasdermo.orgsmw.ch The mechanism may involve the steroid molecule itself or excipients like succinate (B1194679) esters, which are added to increase solubility and have been shown to have immunogenic potential. actasdermo.orgoatext.com
Delayed (Type IV) Reactions: These are T-cell mediated and manifest hours to days after exposure. actasdermo.orgactasdermo.org The most common presentation is allergic contact dermatitis (ACD), particularly from topical application, which may present as a worsening of the underlying skin condition. actasdermo.orgsmw.ch Systemic delayed reactions can also occur. actasdermo.org The proposed mechanism involves the steroid acting as a hapten. It is believed that degradation products of corticosteroids, such as steroid-glyoxals, can irreversibly bind to skin or serum proteins (like arginine), forming a stable hapten-protein complex that stimulates a T-cell immune response. smw.choatext.com
Accurate diagnosis is crucial to identify the culprit corticosteroid and select a safe alternative. actasdermo.orgsmw.ch The diagnostic approach depends on the type of reaction suspected.
For Immediate (Type I) Reactions: Skin testing, including both skin prick tests (SPT) and intradermal tests (IDT), is a useful diagnostic tool. actasdermo.orgsmw.chsmw.chnih.gov While the sensitivity and specificity are not fully established, positive tests in the context of a clear clinical history can confirm an allergy. smw.chnih.gov The Basophil Activation Test (BAT) is a promising in-vitro diagnostic method. actasdermo.orgnih.gov This flow cytometry-based assay measures the upregulation of activation markers (like CD63 or CD203c) on the surface of a patient's basophils after exposure to the suspected corticosteroid, providing a safe alternative to in-vivo testing. nih.govresearchgate.net
For Delayed (Type IV) Reactions: Patch testing is the gold standard for diagnosing delayed hypersensitivity, such as ACD. actasdermo.orgsmw.chnih.gov Standard screening markers include tixocortol-21-pivalate and budesonide (B1683875), which help identify a majority of corticosteroid allergies due to cross-reactivity patterns. actasdermo.orgijdvl.comactasdermo.org Delayed readings of intradermal tests can sometimes detect additional cases but are not routinely recommended due to the risk of skin atrophy. nih.gov
| Diagnostic Test | Primary Indication | Mechanism/Principle |
| Skin Prick Test (SPT) | Immediate (Type I) Reactions | Detects IgE-mediated mast cell degranulation on the skin. |
| Intradermal Test (IDT) | Immediate (Type I) Reactions | More sensitive than SPT; involves injecting a small amount of the diluted drug into the dermis. |
| Patch Test | Delayed (Type IV) Reactions | The suspected allergen is applied to the skin under occlusion for 48 hours to elicit a T-cell mediated reaction. |
| Basophil Activation Test (BAT) | Immediate (Type I) Reactions | An in-vitro test measuring the activation of basophils (via markers like CD63) in a blood sample upon exposure to the allergen. |
Data sourced from references actasdermo.orgsmw.chnih.govnih.govresearchgate.netnih.gov.
Cross-reactivity among different corticosteroids is a significant clinical issue, particularly in delayed hypersensitivity reactions. smw.ch Patients sensitized to one corticosteroid may react to others with similar chemical structures. Based on these patterns, corticosteroids have been classified into several groups. The original classification by Coopman divided them into four groups (A, B, C, D), which was later modified to subdivide group D. mdedge.comnih.gov
Group A (Hydrocortisone type): Includes hydrocortisone, prednisolone, and methylprednisolone. Tixocortol pivalate is a key marker for allergy to this group. ijdvl.com
Group B (Triamcinolone acetonide type): Contains acetonides and are often halogenated.
Group C (Betamethasone type): Non-esterified, halogenated molecules like betamethasone.
Group D1 (Betamethasone dipropionate type): Halogenated and C16-methylated esters.
Group D2 (Hydrocortisone-17-butyrate type): Labile prodrug esters, often considered more sensitizing. mdedge.com
More recently, a new classification based on molecular modeling has proposed three main clusters, which helps to predict patient reaction profiles. nih.govresearchgate.net Profile 1 patients tend to be allergic only to cluster 1 (non-methylated molecules like those in Group A and D2), while Profile 2 patients may react to all clusters, suggesting a broader recognition of the steroid skeleton. nih.gov Cross-reactivity in immediate hypersensitivity is less well-defined, and allergy testing is necessary to determine safe alternatives. actasdermo.orgsmw.ch
| Corticosteroid Classification (Delayed Hypersensitivity) | Representative Compounds | Screening Marker |
| Group A (Hydrocortisone type) | Hydrocortisone, Prednisolone, Methylprednisolone | Tixocortol pivalate |
| Group B (Acetonide type) | Triamcinolone acetonide, Fluocinolone acetonide | Budesonide |
| Group C (Betamethasone type) | Betamethasone, Dexamethasone | (None specific) |
| Group D1 (Halogenated esters) | Betamethasone dipropionate, Clobetasol propionate | (None specific) |
| Group D2 (Labile esters) | Hydrocortisone-17-butyrate, Prednicarbate | Hydrocortisone-17-butyrate |
Data sourced from references mdedge.comijdvl.comactasdermo.orgnih.gov.
Research on Prednisolone Pivalate in Specific Disease Contexts (Mechanistic Focus)
Inflammatory Bowel Disease (Relevance of Colon-Targeted Delivery Research)
Corticosteroids are a cornerstone in managing moderate to severe inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease. nih.gov However, their systemic use is often associated with significant side effects. This has spurred research into colon-targeted delivery systems for corticosteroids like prednisolone, aiming to maximize therapeutic effects at the site of inflammation while minimizing systemic absorption. nih.govtandfonline.com
The primary mechanism of corticosteroids in IBD involves the suppression of the inflammatory cascade. nih.gov They achieve this by inhibiting the enzyme phospholipase A2, which in turn blocks the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov Additionally, corticosteroids suppress the migration of inflammatory cells and reduce capillary permeability, further dampening the inflammatory response. nih.gov
Research has explored various strategies for colon-targeted delivery of corticosteroids. These include the development of prodrugs that are activated by the colonic microflora and the use of pH-sensitive and time-dependent polymer coatings. nih.gov One such approach involved coating prednisolone metasulfobenzoate with a combination of amylose (B160209) and ethylcellulose (COLAL-PRED), which showed promise in early clinical trials for ulcerative colitis by releasing the drug specifically in the colon. nih.gov
While these targeted therapies hold the potential for improved efficacy and reduced systemic side effects, challenges remain. nih.gov The altered motility of the colon in IBD can affect the reliability of drug release from these delivery systems. nih.gov Despite these hurdles, research into colon-targeted delivery of corticosteroids like prednisolone continues to be an active area of investigation, with the goal of providing more effective and safer treatment options for patients with IBD. nih.govnih.gov
Ocular Inflammatory Conditions (e.g., Allergic Conjunctivitis, Non-infectious Keratitis, Uveitis)
This compound is recognized for its potent anti-inflammatory effects in treating severe, non-infectious inflammatory conditions of the anterior segment of the eye. mpa.sehas-sante.fr Its utility extends to conditions such as allergic conjunctivitis, non-infectious keratitis, and uveitis. has-sante.frmpa.sehas-sante.fr The therapeutic action of prednisolone in these ocular conditions is rooted in its ability to suppress the inflammatory response through various mechanisms. mpa.se
Mechanistically, prednisolone inhibits the release of inflammatory mediators, thereby preventing signs of inflammation like swelling and vasodilation. mpa.se It influences a wide range of immune cells, including macrophages, lymphocytes, and mast cells, by inhibiting their chemotaxis, adhesion, and phagocytic activities. mpa.se This broad-spectrum immunomodulation makes it effective in controlling the complex inflammatory processes involved in allergic and other non-infectious ocular inflammations. mpa.se
Research has demonstrated the efficacy of prednisolone formulations in the eye. For instance, the maximum concentrations of prednisolone in the cornea and aqueous humor after application have been quantified, providing insight into its ocular pharmacokinetics. mpa.se Studies comparing different corticosteroid preparations have shown that the anti-inflammatory potency can vary, with prednisolone acetate being among the most potent. mpa.se While specific data on this compound in direct comparison to other esters in all ocular conditions is an area for further research, the well-established efficacy of prednisolone as a class of ocular anti-inflammatory agents is clear. mpa.sehas-sante.fr
| Condition | Mechanism of Action | Research Findings |
| Allergic Conjunctivitis | Potent antiallergic properties, suppression of inflammation. mpa.se | Formulations containing prednisolone are suitable for treatment. mpa.se |
| Non-infectious Keratitis | Nonspecific suppression of inflammation. mpa.se | Effective in managing non-bacterial, non-viral, or non-fungal inflammation. mpa.se |
| Uveitis | Inhibition of inflammatory cell activity (macrophages, lymphocytes, etc.). mpa.se | Used for severe inflammation in the anterior part of the eye. mpa.se |
Autoimmune Disorders (General Mechanisms)
Prednisolone is a synthetic glucocorticoid that plays a crucial role in the management of various autoimmune diseases. patsnap.comhospitalcooperativo.com Its therapeutic effects stem from its ability to mimic the actions of cortisol, a naturally occurring steroid hormone, to modulate the immune system and suppress inflammation. patsnap.comhospitalcooperativo.com
The primary mechanism of action involves the binding of prednisolone to intracellular glucocorticoid receptors (GRs). patsnap.com This binding triggers the activation of the GR complex, which then moves into the cell nucleus. Inside the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction alters the transcription of target genes, leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes. patsnap.comwikipedia.org
Key anti-inflammatory actions of prednisolone include:
Inhibition of Pro-inflammatory Cytokines: It significantly reduces the production of cytokines like interleukins and tumor necrosis factor-alpha (TNF-α), which are key players in the inflammatory response. patsnap.com
Synthesis of Anti-inflammatory Proteins: Prednisolone enhances the production of anti-inflammatory proteins such as lipocortin-1 (annexin-1). Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the synthesis of inflammatory mediators like prostaglandins and leukotrienes. patsnap.com
Modulation of Immune Cell Activity: It curtails the migration of neutrophils and other leukocytes to sites of inflammation by downregulating adhesion molecules. patsnap.com Furthermore, it can induce a temporary decrease in lymphocyte count by altering their circulation and promoting their death, a key aspect of its immunosuppressive effect in autoimmune diseases. tg.org.au
By providing negative feedback to the hypothalamic-pituitary-adrenal (HPA) axis, prednisolone also suppresses the body's natural production of cortisol. patsnap.com This comprehensive immunomodulatory and anti-inflammatory action makes prednisolone a valuable therapeutic agent in controlling the aberrant immune responses characteristic of autoimmune disorders. patsnap.comtg.org.au
Solid Organ Transplantation (PK/PD in Immunosuppression)
Prednisolone and its prodrug, prednisone (B1679067), are fundamental components of immunosuppressive regimens following solid organ transplantation. nih.gov The pharmacokinetics (PK) and pharmacodynamics (PD) of these corticosteroids in transplant recipients are notably complex and can differ from other patient populations due to altered organ function, biochemical changes, and concurrent medications. nih.gov
The immunosuppressive action of prednisolone is consistent with a delayed and indirect mechanism, involving the modification of nuclear transcription and protein synthesis to suppress the immune response. nih.gov This is crucial in preventing acute rejection of the transplanted organ. nih.gov
Several factors contribute to the significant variability in how transplant patients respond to prednisolone:
Pharmacokinetic Variability: There is a more than three-fold variation in the exposure to total prednisolone among transplant recipients, even with dose adjustments. nih.gov Factors influencing this variability include the time since transplantation, liver and kidney function, age, sex, body weight, serum albumin levels, and genetic differences in metabolic enzymes and drug transporters. nih.gov
Drug Interactions: The co-administration of other immunosuppressants, such as cyclosporine and tacrolimus, can impact prednisolone's pharmacokinetics. nih.govdntb.gov.uauq.edu.au Some studies have suggested that cyclosporine may increase prednisolone exposure, although findings have not always been consistent. uq.edu.au
Concentration-Dependent Kinetics: Prednisolone exhibits non-linear pharmacokinetics, where its metabolism is dependent on its concentration. However, this dose dependency is not observed when measuring the free (unbound) form of the drug. nih.gov
Research has explored the relationship between prednisolone's pharmacokinetic parameters and clinical outcomes, including the incidence of acute rejection. nih.gov Understanding these complex PK/PD relationships is essential for optimizing prednisolone therapy to enhance its immunosuppressive efficacy while minimizing its well-known adverse effects in the transplant setting. nih.govsigmaaldrich.com
Dermatological Conditions (e.g., Psoriasis, Dermal Atrophy Mechanisms)
Topical corticosteroids, including derivatives of prednisolone, are a primary treatment for various inflammatory skin conditions such as psoriasis and atopic dermatitis due to their anti-inflammatory, immunosuppressive, and antiproliferative properties. wikipedia.orgnih.gov
The mechanism of action in these conditions involves the binding of the steroid to intracellular receptors in the epidermis and dermis. wikipedia.org This leads to the transactivation of these receptors, which in turn inhibits the synthesis of pro-inflammatory mediators and the proliferation of keratinocytes, helping to alleviate the symptoms of psoriasis. wikipedia.orgnih.gov
A significant concern with the long-term use of potent topical corticosteroids is the development of dermal atrophy, or thinning of the skin. wikipedia.orgnih.gov The mechanisms underlying this adverse effect are well-studied:
Inhibition of Collagen Synthesis: The primary cause of skin atrophy is a decrease in the synthesis of collagen I and III, the most abundant proteins in the skin. wikipedia.orgnih.gov
Effects on Fibroblasts and Hyaluronic Acid: Corticosteroids inhibit the activity of fibroblasts and the enzyme hyaluronan synthase 3, leading to reduced production of hyaluronic acid. wikipedia.org
Epidermal and Dermal Thinning: These molecular changes result in the thinning of both the epidermis and the dermis. wikipedia.orgnih.gov While the initial epidermal thinning can be reversible, prolonged use can lead to more permanent dermal atrophy. wikipedia.org
The risk of skin atrophy is influenced by the potency of the corticosteroid, the frequency and duration of application, and the use of occlusive dressings. wikipedia.org Research has shown that atrophic effects can begin within a few days to weeks of consistent use. wikipedia.org Understanding these mechanisms is crucial for balancing the therapeutic benefits of corticosteroids with the risk of adverse effects like dermal atrophy in the management of chronic skin conditions. nih.govresearchgate.net
| Dermatological Condition | Therapeutic Mechanism | Mechanism of Dermal Atrophy |
| Psoriasis | Anti-inflammatory, immunosuppressive, and antiproliferative effects on skin cells. wikipedia.orgnih.gov | Inhibition of collagen synthesis, reduced fibroblast activity, and decreased hyaluronic acid production. wikipedia.orgnih.gov |
| Atopic Dermatitis | Suppression of the inflammatory response in the skin. wikipedia.org | Thinning of the epidermis and dermis due to reduced proliferation of keratinocytes and fibroblasts. wikipedia.orgnih.gov |
This compound in Veterinary Medicine Research (Mechanistic Focus)
Prednisolone is a widely utilized synthetic corticosteroid in veterinary medicine for its anti-inflammatory and immunosuppressive properties. hospitalcooperativo.comijcmas.com It is employed in the treatment of a diverse range of conditions in animals, including allergic reactions, autoimmune diseases, inflammatory bowel disease, and certain types of cancer. hospitalcooperativo.com
The fundamental mechanism of action of prednisolone in animals mirrors that in humans. It mimics the effects of endogenous cortisol, inhibiting the inflammatory response and modulating the immune system. hospitalcooperativo.com This is particularly beneficial in conditions where the immune system is overactive or is attacking the body's own tissues. hospitalcooperativo.com The anti-inflammatory effects are achieved by blocking the synthesis of prostaglandins and leukotrienes. ijcmas.com
Furthermore, research has compared different glucocorticoid dosing protocols for conditions like canine hypoadrenocorticism (Addison's disease), where prednisolone is a common treatment choice. nih.govtodaysveterinarypractice.com These studies aim to refine treatment strategies to achieve the best therapeutic outcomes while minimizing potential side effects associated with long-term corticosteroid use. nih.gov The potency of prednisolone is considered intermediate in terms of anti-inflammatory activity when compared to other glucocorticoids used in veterinary practice. ijcmas.com
Desoxycorticosterone Pivalate (DOCP) as a Mineralocorticoid Analog for Comparative Study
Desoxycorticosterone pivalate (DOCP) serves as an excellent comparative compound for studying this compound due to its specialized function as a potent, long-acting mineralocorticoid with minimal to no glucocorticoid activity. todaysveterinarypractice.comtodaysveterinarypractice.comvettimes.com DOCP is a synthetic analog of desoxycorticosterone, which is a precursor to the natural mineralocorticoid aldosterone (B195564). todaysveterinarypractice.com Its primary use in veterinary medicine is as a replacement therapy for the mineralocorticoid deficiency that characterizes primary hypoadrenocorticism (Addison's disease) in dogs. todaysveterinarypractice.commedchemexpress.comvcahospitals.com
The primary physiological effect of DOCP is the regulation of electrolyte and water balance. drugbank.com It acts on the kidneys to increase the reabsorption of sodium and chloride from the renal tubules while enhancing the excretion of potassium. todaysveterinarypractice.com This action mimics the natural function of aldosterone, making DOCP essential for maintaining normal electrolyte concentrations, fluid balance, and acid-base status in mineralocorticoid-deficient animals. msu.edu
Because DOCP's activity is almost exclusively limited to mineralocorticoid effects, it creates a clear model for comparing and understanding the separate and essential role of glucocorticoids, such as prednisolone. todaysveterinarypractice.comvettimes.com In clinical scenarios where DOCP is administered, the patient's need for glucocorticoid functions—like metabolic regulation and anti-inflammatory effects—is not met, necessitating the co-administration of a glucocorticoid. todaysveterinarypractice.commagonlinelibrary.com This provides a direct clinical and research context to evaluate the specific contributions and necessity of glucocorticoid therapy.
A comparative study in dogs with hypoadrenocorticism treated with either DOCP or fludrocortisone (B194907) (a steroid with both mineralocorticoid and significant glucocorticoid activity) highlighted the distinct actions of these agents. todaysveterinarypractice.comtodaysveterinarypractice.com The study found that plasma renin activity (PRA), a marker for mineralocorticoid deficiency, normalized in dogs treated with DOCP but not in those treated with fludrocortisone. Furthermore, serum sodium and potassium levels were more consistently within the reference range in the DOCP-treated group. todaysveterinarypractice.comvettimes.com This underscores DOCP's efficacy as a pure mineralocorticoid analog and sets the stage for investigating the separate role of glucocorticoids.
Table 1: Comparative Properties of Mineralocorticoid Analogs
| Feature | Desoxycorticosterone Pivalate (DOCP) | Fludrocortisone Acetate |
|---|---|---|
| Primary Activity | Mineralocorticoid todaysveterinarypractice.com | Mineralocorticoid & Glucocorticoid todaysveterinarypractice.com |
| Glucocorticoid Effect | Generally considered to have none or weak activity todaysveterinarypractice.comtodaysveterinarypractice.comvettimes.com | Possesses significant glucocorticoid activity todaysveterinarypractice.com |
| Effect on Plasma Renin Activity (PRA) | Normalizes PRA in treated dogs todaysveterinarypractice.comvettimes.com | Does not consistently normalize PRA todaysveterinarypractice.comvettimes.com |
| Electrolyte Control | More commonly results in normal sodium and potassium levels todaysveterinarypractice.comvettimes.com | Less consistent control compared to DOCP todaysveterinarypractice.comvettimes.com |
| Clinical Application | Used with separate glucocorticoid for complete therapy todaysveterinarypractice.commagonlinelibrary.com | May not require supplemental glucocorticoid in all patients todaysveterinarypractice.com |
Glucocorticoid Replacement Therapy Considerations in Animal Models
In animal models of primary hypoadrenocorticism, where mineralocorticoid function is replaced by DOCP, the need for concurrent glucocorticoid therapy is a critical consideration. magonlinelibrary.com Because DOCP lacks significant glucocorticoid effects, animals treated solely with it would remain deficient in cortisol, a hormone essential for numerous physiological processes. todaysveterinarypractice.comvettimes.com This deficiency necessitates replacement with a glucocorticoid like prednisolone to manage metabolic functions, stress responses, and inflammation. vcahospitals.comjaper.in
The standard of care for dogs with primary hypoadrenocorticism involves treatment with DOCP alongside daily administration of prednisone or prednisolone. todaysveterinarypractice.comeuropa.eu This dual-therapy approach allows for the independent titration of mineralocorticoid and glucocorticoid effects, which is considered an advantage over using a single compound with mixed activity, like fludrocortisone. vettimes.com With separate agents, the mineralocorticoid dose can be adjusted to normalize electrolytes, while the glucocorticoid dose can be tailored to the individual animal's needs, minimizing potential side effects from glucocorticoid over- or under-dosing. vettimes.com
Research into glucocorticoid replacement has explored different protocols. A survey-based study on the treatment of acute adrenal crisis in dogs provided insights into the use of various glucocorticoids. frontiersin.org Dogs were treated with prednisolone, dexamethasone, or hydrocortisone during hospitalization. The study found that hydrocortisone therapy was associated with a significantly shorter hospitalization time and faster normalization of electrolytes compared to prednisolone. frontiersin.org Such findings are crucial for refining glucocorticoid replacement strategies in both acute and chronic management phases.
In cats with primary hypoadrenocorticism, a similar therapeutic strategy is employed. Case series show that affected cats are managed with DOCP and concurrent prednisolone. researchgate.net These studies demonstrate that the prednisolone dose can often be reduced over the long-term follow-up period, highlighting the importance of individualized therapy. researchgate.net
Table 2: Glucocorticoid Replacement in Canine Hypoadrenocorticism (Acute Crisis)
| Glucocorticoid Used | Key Finding | Reference |
|---|---|---|
| Hydrocortisone | Associated with shorter hospitalization and faster electrolyte normalization compared to prednisolone. | frontiersin.org |
| Prednisolone | Longer hospitalization and slower electrolyte normalization compared to hydrocortisone. | frontiersin.org |
| Dexamethasone | No statistically significant difference in hospitalization time or electrolyte normalization compared to hydrocortisone. | frontiersin.org |
Mechanisms of Mineralocorticoid Receptor Agonism in Animal Physiology
The physiological effects of mineralocorticoids are mediated through their interaction with the mineralocorticoid receptor (MR). drugbank.com DOCP, as an analog of the natural mineralocorticoid aldosterone, exerts its effects by binding to and activating this receptor. drugbank.com The MR belongs to the nuclear receptor superfamily, which also includes the glucocorticoid receptor. wikipedia.orgconicet.gov.ar
The mechanism of action involves several key steps. In the absence of a ligand, the MR resides in the cytoplasm in an inactive complex with heat shock proteins. conicet.gov.arahajournals.org When a mineralocorticoid agonist like aldosterone or DOCP binds to the receptor, the receptor undergoes a conformational change. ahajournals.org This change causes the dissociation of the heat shock proteins and allows the steroid-receptor complex to translocate into the cell nucleus.
Once in the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. wikipedia.org This binding initiates the transcription of messenger RNA (mRNA), which in turn leads to the synthesis of specific proteins that carry out the physiological effects of the hormone. drugbank.com Key proteins induced by mineralocorticoid receptor activation include the epithelial sodium channel (ENaC) and the Na+/K+ pump, which work together to increase sodium reabsorption and potassium secretion in the kidney's distal tubules. wikipedia.org
An important aspect of mineralocorticoid receptor physiology is its specificity. The MR has an equally high affinity for glucocorticoids (like cortisol) and mineralocorticoids. wikipedia.org However, in classic mineralocorticoid target tissues like the kidney, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is co-expressed. This enzyme rapidly converts cortisol into inactive cortisone, effectively preventing it from binding to the MR and allowing aldosterone (or its analogs) to selectively activate the receptor despite circulating glucocorticoid levels being much higher. wikipedia.orgbioscientifica.com This enzymatic "protection" is crucial for the specific regulation of electrolyte balance by mineralocorticoids.
Future Directions and Emerging Research Areas
Elucidating Novel Molecular Effects on Neovascularization
Recent investigations have focused on the intricate molecular mechanisms by which prednisolone (B192156) pivalate (B1233124) influences neovascularization, the formation of new blood vessels. While corticosteroids are known to inhibit neovascularization, the precise pathways are still being unraveled. Studies suggest that these effects are crucial in managing certain ophthalmic conditions characterized by abnormal blood vessel growth. google.comnih.gov
Research indicates that glucocorticoids, including prednisolone, can modulate the expression of various factors involved in angiogenesis. drugbank.com Their anti-inflammatory properties contribute to reducing the stimuli that often trigger neovascularization. nih.gov For instance, in conditions like choroidal neovascularization, systemic corticosteroids have been shown to reduce subretinal vascular leakage and stabilize vision. nih.gov Future research aims to pinpoint the specific molecular targets of prednisolone pivalate within the neovascular cascade, potentially leading to more targeted therapies for diseases such as diabetic retinopathy and age-related macular degeneration. google.com
Personalized Medicine Approaches Based on Pharmacokinetic/Pharmacodynamic and Genetic Factors
The "one-size-fits-all" approach to medicine is gradually being replaced by personalized strategies, and research into this compound is following this trend. mdpi.com There is significant inter-individual variability in response to glucocorticoid therapy, which can be attributed to differences in pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.govd-nb.info
Genetic factors are now recognized as major contributors to this variability, influencing how a patient's body absorbs, distributes, metabolizes, and excretes the drug. nih.govd-nb.infonih.gov Pharmacogenetics, the study of how genes affect a person's response to drugs, holds promise for tailoring this compound therapy to individual patients. nih.govd-nb.infonih.gov By identifying specific genetic polymorphisms that affect drug metabolism and receptor sensitivity, clinicians may one day be able to predict a patient's response and adjust treatment accordingly, maximizing efficacy and minimizing side effects. mdpi.comnih.govnih.gov
Key areas of investigation include the influence of genetic variations on:
Metabolic enzymes, such as cytochrome P450s, which are crucial for drug clearance. mdpi.com
The glucocorticoid receptor, affecting tissue sensitivity to the drug. nih.gov
Drug transporters that influence its distribution throughout the body. nih.gov
Development of Next-Generation Targeted Delivery Systems
To enhance the therapeutic index of this compound, researchers are actively developing novel drug delivery systems. The goal is to deliver the drug directly to the site of inflammation or disease, thereby reducing systemic exposure and associated side effects. researchgate.netscitechnol.com
Current research is exploring various innovative platforms:
Nanoparticles and Nanocapsules: Encapsulating prednisolone in nanoparticles or nanocapsules offers a promising way to control its release and target specific tissues. nih.govnih.govresearchgate.net For instance, prednisolone-loaded chitosan (B1678972) nanoparticles have been developed to improve solubility and facilitate rapid disintegration for conditions like pediatric asthma. nih.gov Similarly, nanocapsules are being investigated for ocular drug delivery to treat inflammatory conditions of the eye. nih.gov
Microspheres: Microsphere-based systems are being designed for colon-specific drug delivery, which is particularly beneficial for treating inflammatory bowel diseases like ulcerative colitis. scitechnol.com These systems are designed to protect the drug from degradation in the upper gastrointestinal tract and release it in the colon where it is needed most. researchgate.net
Topical Formulations: For localized conditions, the development of advanced topical formulations, such as ointments and eye drops, remains a key area of research. has-sante.fr The addition of a pivalate ester to prednisolone enhances its lipophilicity, which can improve absorption and prolong its action in localized treatments. cymitquimica.com
Research into this compound in Combined Therapeutic Regimens
The future of this compound therapy may lie in its use as part of combination treatment regimens. Researchers are investigating the synergistic effects of using this compound alongside other therapeutic agents to enhance efficacy and potentially reduce the required dose of each drug. nih.gov
For example, in the treatment of certain autoimmune diseases or cancers, combining this compound with other immunosuppressants or chemotherapeutic agents is being explored. nih.gov In ophthalmology, it may be used in conjunction with other local anti-inflammatory treatments or, in the context of underlying autoimmune diseases, with systemic therapies. has-sante.fr The rationale is to target multiple disease pathways simultaneously, leading to better clinical outcomes. A study on pemphigus, for instance, investigated prednisolone in combination with drugs like cyclophosphamide (B585) and methotrexate. nih.gov
Long-term Mechanistic Studies on Systemic Immunomodulation and Physiological Alterations
While the short-term anti-inflammatory and immunosuppressive effects of corticosteroids are well-documented, there is a need for more in-depth, long-term studies on the systemic effects of this compound. pharmacompass.com Research is ongoing to better understand the prolonged impact on the immune system and other physiological processes. pharmacompass.comdermnetnz.org
Long-term use of systemic steroids can lead to a range of side effects, including:
Immune Suppression: Increased susceptibility to infections. dermnetnz.orgbioline.org.br
Metabolic Changes: Alterations in glucose metabolism, potentially leading to hyperglycemia, and redistribution of body fat. dermnetnz.orgderangedphysiology.com
Musculoskeletal Effects: Muscle wasting and osteoporosis. bioline.org.brderangedphysiology.com
Cardiovascular Effects: Potential for fluid retention and hypertension. dermnetnz.orgbioline.org.bracentra.com
HPA Axis Suppression: Long-term use can suppress the body's natural corticosteroid production. bioline.org.br
Future research will focus on the precise molecular mechanisms underlying these long-term alterations. This knowledge is crucial for developing strategies to mitigate these adverse effects, such as developing "dissociated" corticosteroids that retain their anti-inflammatory properties with fewer metabolic side effects. nih.gov
Novel Applications and Therapeutic Explorations
Beyond its traditional uses, researchers are exploring novel applications for this compound and related corticosteroids. A significant area of this research is in the field of anti-doping science.
The World Anti-Doping Agency (WADA) prohibits the systemic use of glucocorticoids like prednisolone during in-competition periods due to their potential performance-enhancing effects. nih.govresearchgate.net Consequently, there is a need for sensitive and reliable methods to detect their misuse in athletes. researchgate.netwiley-vch.de
Research in this area focuses on:
Metabolite Identification: Identifying the unique urinary metabolites of prednisolone and its esters, like the pivalate form, to distinguish between prohibited systemic administration and permitted local use. nih.govresearchgate.net
Detection Methods: Developing and refining advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentrations of these compounds and their metabolites in urine samples. nih.govresearchgate.net
Establishing Thresholds: Scientific studies are crucial for establishing appropriate reporting levels for these substances to avoid false-positive results from legitimate therapeutic use. nih.govresearchgate.net
This research not only helps ensure fair play in sports but also contributes to a deeper understanding of the pharmacology and metabolism of these compounds. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of prednisolone pivalate, and how do they influence its experimental applications?
- Methodological Answer : this compound (CAS 1107-99-9) is a synthetic corticosteroid with a molecular weight of 444.56 g/mol and the formula C26H36O6. Its low water solubility and stability in organic solvents (e.g., dichloromethane) necessitate formulation strategies like nanoemulsions for bioavailability enhancement. Pharmacopoeial standards (Ph. Eur. 6.2) specify purity criteria, including chromatographic retention times and spectral data for validation .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as per Ph. Eur. 6.2 guidelines. For impurity profiling, tandem mass spectrometry (LC-MS/MS) can detect metabolites like prednisolone 21-acetate valerate. Reference standards (e.g., LGC Standards LGCFOR0304.00) ensure method accuracy .
Advanced Research Questions
Q. How can researchers design robust preclinical studies to evaluate this compound’s anti-inflammatory efficacy while minimizing bias?
- Methodological Answer : Use the PICOT framework:
- P opulation: Rodent models with induced inflammation (e.g., carrageenan-induced paw edema).
- I ntervention: this compound at 0.1–10 mg/kg doses.
- C omparison: Active controls (e.g., dexamethasone) and vehicle controls.
- O utcome: Reduction in edema volume (measured via plethysmometry) and cytokine levels (ELISA).
- T ime: Acute (24–72 hr) vs. chronic (7–14 days) exposure.
Randomization, blinding, and power analysis (sample size ≥8/group) are critical to mitigate bias .
Q. How should contradictions in data on this compound’s efficacy in cancer models be resolved?
- Methodological Answer : Discrepancies may arise from variations in tumor models (e.g., xenograft vs. genetically engineered mice) or dosing regimens. Meta-analyses should stratify studies by variables like administration route (oral vs. intravenous) and tumor microenvironment (hypoxia status). Cross-validation with imaging-guided platforms (e.g., multifunctional nanoemulsions) can clarify biodistribution effects .
Q. What are the challenges in developing sustained-release formulations of this compound?
- Methodological Answer : Its hydrophobicity and esterase-mediated hydrolysis require encapsulation in lipid-based carriers (e.g., liposomes) or biodegradable polymers (PLGA). Stability studies under accelerated conditions (40°C/75% RH) and in vitro release assays (pH 6.8 buffer) are essential. Synchrotron X-ray diffraction can monitor crystalline phase changes .
Q. How can researchers assess this compound’s metabolic pathways in heterogeneous tissue models?
- Methodological Answer : Use microsomal incubations (liver S9 fractions) with LC-HRMS to identify phase I/II metabolites. 3D organoid models (e.g., intestinal or hepatic) provide tissue-specific metabolism data. Isotope-labeled tracers (e.g., <sup>13</sup>C-prednisolone pivalate) track metabolic flux in real time .
Methodological Notes
- Data Analysis : For pharmacokinetic studies, non-compartmental analysis (NCA) using WinNonlin® is recommended. Report AUC0–t, Cmax, and t1/2 with 95% confidence intervals .
- Ethical Compliance : Follow NIH guidelines for animal welfare, including humane endpoints and IACUC-approved protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
